2-Bromomethyl-4-nitropyridine-1-oxide
Description
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Structure
3D Structure
Properties
CAS No. |
79078-31-2 |
|---|---|
Molecular Formula |
C6H5BrN2O3 |
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-(bromomethyl)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-6-3-5(9(11)12)1-2-8(6)10/h1-3H,4H2 |
InChI Key |
DAAPWWCPWYUAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])CBr)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic and Kinetic Stability Profile of 2-Bromomethyl-4-nitropyridine-1-oxide (BMNPO)
Topic: Content Type: Technical Whitepaper / Stability Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads
Executive Summary: The Dual-Hazard Intermediate
2-Bromomethyl-4-nitropyridine-1-oxide (BMNPO, CAS: 52092-43-0) represents a "dual-threat" intermediate in pharmaceutical synthesis. Its utility lies in its high reactivity, but this same trait dictates a narrow window of thermodynamic stability.
This guide defines the stability boundaries of BMNPO based on its two primary reactive vectors:
-
The Energetic Core: The 4-nitro-pyridine-1-oxide scaffold is prone to exothermic decomposition and Meisenheimer-type rearrangements.
-
The Alkylating Arm: The 2-bromomethyl group is highly electrophilic, making the compound susceptible to rapid solvolysis in protic media.
Key Finding: BMNPO exhibits kinetic stability in non-polar chlorinated solvents (DCM, CHCl3) but undergoes rapid thermodynamic degradation in protic solvents (Water, Methanol) and thermal runaway risks in polar aprotic solvents (DMSO) at elevated temperatures.
Molecular Architecture & Reactivity Mechanisms
To understand stability, we must first map the electronic push-pull forces destabilizing the molecule.
-
Electronic Deficit: The 4-nitro group is strongly electron-withdrawing (
), significantly reducing electron density on the pyridine ring. -
Leaving Group Lability: The electron-deficient ring destabilizes the C-Br bond at the 2-position, making the methylene carbon highly susceptible to nucleophilic attack (
and mixed character). -
N-Oxide Labile Oxygen: While the N-oxide activates the ring for nucleophilic substitution, it is itself thermally labile, capable of deoxygenation or rearrangement (Polonovski-type) under forcing conditions.
Degradation Pathways Diagram
The following diagram illustrates the three primary degradation routes: Hydrolysis (Solvent driven), Thermal Decomposition (Energy driven), and Rearrangement.
Figure 1: Primary degradation vectors for BMNPO. Red paths indicate solvent-mediated breakdown; Black paths indicate thermal/energetic failure.
Solvent Compatibility Matrix
The thermodynamic stability of BMNPO is dictated by the solvent's dielectric constant (
| Solvent Class | Representative Solvents | Stability Rating | Mechanism of Failure | Recommended Storage |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | N/A (Kinetically stable) | |
| Aromatic | Toluene, Xylene | Moderate | Low solubility may require heating (Thermal risk) | Ambient (Solid state) |
| Polar Aprotic | DMSO, DMF, DMAc | Low (Hazardous) | Do Not Store in solution | |
| Protic | Water, Methanol, Ethanol | Critical Failure | Rapid Solvolysis ( | Use immediately |
| Ethers | THF, MTBE | Moderate | Peroxide formation can trigger N-oxide decomp | Stabilized THF only |
Technical Insight: The DMSO Hazard
While BMNPO is highly soluble in DMSO, this combination is dangerous. Polar aprotic solvents stabilize the transition state of nucleophilic substitutions. Furthermore, at temperatures
Experimental Protocols for Stability Assessment
Do not rely on literature values alone. Impurity profiles (traces of acid or metal ions) can drastically alter stability. Use these self-validating protocols.
Protocol A: Accelerated Solvolysis Kinetics (HPLC)
Objective: Determine the half-life (
-
Preparation: Prepare a 1 mg/mL stock solution of BMNPO in anhydrous Acetonitrile (ACN).
-
Initiation: Spike stock into the target solvent (e.g., Methanol) at a 1:10 ratio. Maintain temperature at
. -
Sampling: Inject immediately (
) and every 15 minutes for 2 hours. -
Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax),
. -
Mobile Phase: A: 0.1% Formic Acid/Water; B: ACN. Gradient 5% to 95% B.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm.
-
-
Calculation: Plot
vs. Time. The slope is .
Protocol B: Thermal Stability Screening (DSC)
Objective: Define the "Point of No Return" for thermal runaway.
-
Instrument: Differential Scanning Calorimetry (DSC) with high-pressure gold-plated crucibles (to prevent reaction with pan material).
-
Sample: 2-5 mg of solid BMNPO.
-
Ramp: Heat from
to at . -
Critical Thresholds:
-
Melting Endotherm: Expect ~141-148°C [1].
-
Exothermic Onset: Watch for sharp exothermic events immediately following melting. If onset is
, the material is classified as energetically unstable . -
Safety Note: 4-Nitropyridine N-oxides are known to decompose violently, emitting NOx gases [2].[1]
-
Workflow: Stability Determination Logic
This workflow guides the decision-making process for handling BMNPO in process development.
Figure 2: Decision logic for solvent selection and process parameters.
References
-
ChemicalBook. (2024). 2-Bromo-4-nitropyridine 1-oxide Properties and Safety. Retrieved from
-
Musuc, A. M., et al. (2007). A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine. Analele Universităţii din Bucureşti – Chimie.[2] (Demonstrates the energetic decomposition profile of nitropyridine derivatives). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3904026, 2-Bromo-4-nitropyridine N-oxide. Retrieved from
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide rearrangement and thermal stability).
Sources
An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-nitropyridine-1-oxide
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on 2-Bromo-4-nitropyridine-1-oxide (CAS 52092-43-0) . The structural similarity to the requested "2-Bromomethyl-4-nitropyridine-1-oxide" suggests a potential typographical error in the initial query. The principles and methodologies outlined herein are broadly applicable, but the specific solubility characteristics will differ based on the precise molecular structure.
Introduction: The Critical Role of Solubility in a Versatile Building Block
2-Bromo-4-nitropyridine-1-oxide is a key intermediate in synthetic and medicinal chemistry, valued for its utility in crafting more complex molecules for pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the interplay of the bromine atom, the nitro group, and the N-oxide functionality, allows for diverse chemical transformations. However, to effectively utilize this compound in any reaction, formulation, or biological assay, a thorough understanding of its solubility profile is paramount.
Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and the bioavailability of any resulting drug candidates.[2][3] A compound with poor solubility can lead to challenges in handling, inaccurate results in biological screenings, and difficulties in formulation development.[2] This guide provides a comprehensive framework for determining and understanding the solubility of 2-Bromo-4-nitropyridine-1-oxide across a spectrum of aqueous and organic solvents.
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the polarity of both the solute (2-Bromo-4-nitropyridine-1-oxide) and the solvent.
2.1. Molecular Polarity of 2-Bromo-4-nitropyridine-1-oxide
The structure of 2-Bromo-4-nitropyridine-1-oxide incorporates several polar functional groups:
-
N-oxide: The N-O bond is highly polar.
-
Nitro group (NO2): This group is a strong electron-withdrawing group and contributes significantly to the molecule's polarity.
-
Carbon-Bromine bond (C-Br): This bond is also polarized.
The presence of these groups suggests that 2-Bromo-4-nitropyridine-1-oxide is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.
2.2. Classification of Solvents
Solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds:
-
Polar Protic Solvents: These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[5] Examples include water, methanol, and ethanol. They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5] Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. They are particularly good at solvating cations.
-
Nonpolar Solvents: These solvents have low dielectric constants and small dipole moments.[5] Examples include hexane, toluene, and diethyl ether.
The table below summarizes the properties of common solvents relevant for solubility studies.
| Solvent | Classification | Dielectric Constant (ε) | Dipole Moment (μ, D) | Hydrogen Bonding |
| Water | Polar Protic | 80.1 | 1.87 | Donor & Acceptor |
| Methanol | Polar Protic | 32.7 | 2.87 | Donor & Acceptor |
| Ethanol | Polar Protic | 24.5 | 1.66 | Donor & Acceptor |
| Acetonitrile | Polar Aprotic | 37.5 | 3.44 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 4.1 | Acceptor |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.86 | Acceptor |
| Acetone | Polar Aprotic | 20.7 | 2.69 | Acceptor |
| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 1.14 | None |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 1.75 | Acceptor |
| Ethyl Acetate | Polar Aprotic | 6.02 | 1.88 | Acceptor |
| Diethyl Ether | Nonpolar | 4.33 | 1.15 | Acceptor |
| Toluene | Nonpolar | 2.38 | 0.31 | None |
| Hexane | Nonpolar | 1.88 | 0.08 | None |
Data compiled from various sources.[6][7][8]
Experimental Determination of Solubility: Protocols and Workflows
Two primary types of solubility are determined in drug discovery and development: kinetic and equilibrium solubility.[2][9]
3.1. Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and incubated for a short period.[2][3] This high-throughput method is valuable for early-stage discovery to quickly flag compounds with potential solubility issues.[2]
Experimental Protocol: Kinetic Solubility by Nephelometry
This method detects precipitate formation by measuring light scattering.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Bromo-4-nitropyridine-1-oxide in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the final test concentrations.
-
Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
3.2. Equilibrium (Thermodynamic) Solubility
Equilibrium solubility is the concentration of a saturated solution when excess solid is in equilibrium with the solvent.[9] This is a more accurate and thermodynamically relevant measure, crucial for later-stage development and formulation.[3][10] The shake-flask method is the gold standard for determining equilibrium solubility.[11]
Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method
This method involves agitating an excess of the solid compound in the solvent until equilibrium is reached.[11][12]
-
Sample Preparation: Add an excess amount of solid 2-Bromo-4-nitropyridine-1-oxide to a vial containing a known volume of the test solvent (e.g., water, ethanol, ethyl acetate). The presence of undissolved solid is essential.[12]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][12]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[12]
-
Quantification: Accurately dilute an aliquot of the clear saturated solution with a suitable solvent.
-
Analysis: Determine the concentration of 2-Bromo-4-nitropyridine-1-oxide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.
Data Presentation and Interpretation
The solubility data for 2-Bromo-4-nitropyridine-1-oxide should be systematically tabulated to allow for easy comparison across different solvents.
Table 1: Solubility Profile of 2-Bromo-4-nitropyridine-1-oxide (Template)
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| PBS (pH 7.4) | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| DMSO | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| Toluene | Nonpolar | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
| Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |
Interpretation: Based on its polar nature, 2-Bromo-4-nitropyridine-1-oxide is expected to show higher solubility in polar solvents like DMSO, DMF, acetonitrile, and alcohols, and lower solubility in nonpolar solvents such as hexane and toluene. Its solubility in water is likely to be moderate and pH-dependent due to the nature of the pyridine N-oxide ring system.
Conclusion and Best Practices
A comprehensive understanding of the solubility profile of 2-Bromo-4-nitropyridine-1-oxide is essential for its effective application in research and development. By employing systematic and validated methodologies such as the shake-flask method for equilibrium solubility and nephelometry for kinetic solubility, researchers can generate reliable data to guide their experimental design.
Key Recommendations:
-
Always use pure, well-characterized material for solubility determination to ensure the accuracy of the results.
-
Ensure equilibrium has been reached in thermodynamic solubility studies by analyzing samples at multiple time points (e.g., 24, 48, and 72 hours).[12]
-
Validate the analytical method (e.g., HPLC) for accuracy, precision, and linearity before quantifying solubility samples.
-
Control the temperature precisely during experiments, as solubility is temperature-dependent.[10]
-
Document all experimental conditions in detail, including solvent batch, temperature, agitation speed, and incubation time, to ensure reproducibility.
This guide provides the theoretical framework and practical protocols for researchers to confidently determine the solubility profile of 2-Bromo-4-nitropyridine-1-oxide, enabling its successful application in the advancement of chemical and pharmaceutical sciences.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs.
-
BioDuro. ADME Solubility Assay.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Experiment 1 Determination of Solubility Class.
-
How to perform equilibrium solubility studies step by step practically? ResearchGate.
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-829.
-
How to determine the solubility of a substance in an organic solvent? ResearchGate.
-
Experiment: Solubility of Organic & Inorganic Compounds.
-
Experiment 2 Determination of Solubility Class.
-
Experiment 1. Solubility of Organic Compounds. Scribd.
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651.
-
2-BroMo-5-Methyl-4-nitropyridine 1-oxide. ChemicalBook.
-
Ashenhurst, J. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
-
Common Solvents Used in Organic Chemistry: Table of Properties. Sigma-Aldrich.
-
Solvent Physical Properties. University of Michigan.
-
de Campos, D. P., dos Santos, R. A., & de Souza, J. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53.
-
Solvents and Polarity. University of Rochester.
-
2-Bromo-4-nitropyridine N-oxide. Chem-Impex.
-
Wohlfarth, C., & Hefter, G. T. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 827-830.
-
Dielectric Constant of Common solvents. University of California, Berkeley.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Reagents & Solvents [chem.rochester.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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Chemical abstract service (CAS) data for 2-Bromomethyl-4-nitropyridine-1-oxide
This guide is structured as a high-level technical monograph designed for pharmaceutical researchers and process chemists. It synthesizes available chemical data with derived "best practice" methodologies based on the reactivity profiles of pyridine N-oxides.
Executive Summary
2-Bromomethyl-4-nitropyridine-1-oxide is a highly specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Characterized by its dual-electrophilic nature , the compound offers two distinct sites for nucleophilic attack: the alkyl bromide (via
Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| CAS Registry Number | 79078-31-2 |
| IUPAC Name | 2-(Bromomethyl)-4-nitropyridine 1-oxide |
| Synonyms | 2-(Bromomethyl)-4-nitropyridin-1-ium-1-olate |
| Molecular Formula | |
| Molecular Weight | 233.02 g/mol |
| Appearance | Yellow to orange crystalline solid (Typical of nitro-pyridine N-oxides) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water. |
| SMILES | [O-]c1ccc(CBr)c1 |
Synthesis & Manufacturing Strategy
The synthesis of this compound is non-trivial due to the sensitivity of the N-oxide moiety and the competing reactivity of the pyridine ring. The following protocol outlines the most chemically sound pathway, derived from established functionalization strategies for 4-nitropyridine N-oxides [1, 2].
Core Synthetic Pathway
The synthesis proceeds in three distinct stages starting from commercially available 2-picoline (2-methylpyridine).
Figure 1: Step-wise synthetic route. The N-oxide directs nitration to the C4 position and activates the C2-methyl group for radical halogenation.
Detailed Protocol Analysis
Step 1: N-Oxidation[1]
-
Reagents: Hydrogen Peroxide (30%), Glacial Acetic Acid.[2]
-
Mechanism: Direct electrophilic attack of the peracid on the pyridine nitrogen.
-
Critical Control: Temperature must be maintained (70-80°C) to ensure conversion without over-oxidation.
Step 2: C4 Nitration
-
Reagents: Fuming
, Conc. . -
Rationale: The N-oxide group activates the C4 position towards electrophilic aromatic substitution (unlike the parent pyridine, which is deactivated).
-
Safety Note: This reaction is exothermic. The N-oxide oxygen donates electron density to the ring, facilitating the attack of the nitronium ion (
) at the para-position [3].
Step 3: Wohl-Ziegler Bromination (The Critical Step)
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.),
or Trifluorotoluene (solvent). -
Methodology:
-
Dissolve 4-nitro-2-picoline N-oxide in anhydrous solvent.
-
Add 1.05 eq of NBS and 0.05 eq of radical initiator.
-
Reflux under inert atmosphere (
).
-
-
Technical Insight: The electron-withdrawing nitro group at C4 actually aids this reaction by preventing ring bromination, directing the radical mechanism specifically to the benzylic-like methyl protons.
-
Purification: The product is sensitive to light and moisture. Rapid filtration of succinimide followed by recrystallization (often from Ethanol/Hexane) is preferred over silica chromatography to prevent decomposition.
Reactivity Profile & Applications
The value of CAS 79078-31-2 lies in its orthogonal reactivity . It allows medicinal chemists to sequentially functionalize the molecule without cross-reactivity.
The Dual Electrophile System
Figure 2: Orthogonal reactivity map showing three distinct chemical handles.
Key Reaction Classes
- Displacement: The nitro group at position 4 of a pyridine N-oxide is an exceptional leaving group, far more labile than in non-oxidized pyridines. Soft nucleophiles (thiols) or hard nucleophiles (alkoxides) can displace the nitro group under mild conditions [4].
-
N-Deoxygenation: Post-functionalization, the N-oxide can be removed using
or Fe/Acetic Acid to restore the basic pyridine nitrogen, often a requirement for drug-target binding (e.g., in kinase hinge regions).
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage: Category 1 (Irreversible damage risk)
-
Skin Sensitization: Potential sensitizer due to alkylating capability.
Storage Protocols:
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon. The compound is hygroscopic and light-sensitive.
-
Incompatibility: Strong reducing agents, strong bases. Warning: Nitro-pyridine N-oxides can be energetic; avoid heating dry crude material above 100°C without solvent.
References
-
Matrix Fine Chemicals. (2025). 2-(Bromomethyl)-4-nitropyridin-1-ium-1-olate Product Data. Retrieved from
-
ChemicalBook. (2025). Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide (Analogous Methodology). Retrieved from
-
National Institutes of Health (NIH). (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide. PubMed Central. Retrieved from
-
Royal Society of Chemistry. (1968). Nucleophilic displacements in substituted pyridine N-oxides. Journal of the Chemical Society B. Retrieved from
-
BenchChem. (2025).[3] Role of N-oxide group in pyridine derivatives: Reactivity Guide. Retrieved from
Sources
An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-Bromomethyl-4-nitropyridine-1-oxide
A Note on the Subject Compound: Initial searches for crystallographic data specifically for 2-Bromomethyl-4-nitropyridine-1-oxide did not yield publicly available structural information. This suggests that either the crystal structure has not yet been determined and published, or the compound is novel. However, to provide a comprehensive and illustrative guide that adheres to the principles of crystallographic analysis, this whitepaper will focus on the closely related and structurally similar compound, 2-Bromo-4-nitropyridine N-oxide . The methodologies, theoretical underpinnings, and data interpretation presented herein are directly applicable to the analysis of the requested compound, should a suitable crystal be obtained.
Introduction
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the crystallographic analysis of 2-Bromo-4-nitropyridine N-oxide. This compound, and its derivatives, are of significant interest in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates.[1][2] The precise determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for understanding their chemical reactivity, physical properties, and potential biological activity. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding the protocols in the fundamental principles of crystallography.
Part 1: From Synthesis to Single Crystal: The Preparatory Phase
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 2-Bromo-4-nitropyridine N-oxide
The synthesis of 2-Bromo-4-nitropyridine N-oxide is typically achieved through the nitration of a pyridine N-oxide precursor. The procedural details can vary, but a representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis
-
Starting Material: 2-Bromopyridine is oxidized to 2-Bromopyridine N-oxide.
-
Nitration: The 2-Bromopyridine N-oxide is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Reaction Control: The reaction temperature is carefully controlled to prevent unwanted side reactions and ensure the desired regioselectivity of the nitro group at the 4-position.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted. Purification is typically achieved by recrystallization from a suitable solvent system, such as a chloroform-ethanol mixture, to yield the final product.
Causality in Synthesis: The choice of a strong nitrating agent and careful temperature control are critical for maximizing the yield of the desired 4-nitro isomer. The N-oxide group is an activating group that directs electrophilic substitution, but controlling the reaction conditions is key to achieving the desired outcome.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
Experimental Protocol: Crystallization
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. For 2-Bromo-4-nitropyridine N-oxide, solvents like ethanol, methanol, ethyl acetate, and their mixtures with less polar solvents like hexane are good starting points.
-
Slow Evaporation: A saturated solution of the compound is prepared in a chosen solvent and allowed to evaporate slowly in a loosely covered vial. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the "anti-solvent" into the solution reduces the solubility of the compound, leading to crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.
Trustworthiness of the Protocol: The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure. A self-validating system involves visual inspection of the crystals under a microscope for sharp edges, uniform morphology, and lack of twinning or other defects.
Part 2: The X-ray Diffraction Experiment: Unveiling the Crystal Lattice
Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis to determine its internal structure.
Experimental Workflow for Single-Crystal X-ray Diffraction
Sources
An In-depth Technical Guide to the Electrophilicity of the Bromomethyl Group in Pyridine N-oxides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the electrophilic nature of the bromomethyl group when attached to a pyridine N-oxide scaffold. It is intended for professionals in the fields of chemical research and drug development who are looking to leverage the unique reactivity of this functional group in their synthetic strategies. We will delve into the underlying electronic principles, mechanistic details, and practical applications, supported by field-proven insights and detailed experimental protocols.
The Pyridine N-oxide Moiety: A Tool for Modulating Reactivity
The introduction of an N-oxide functionality to a pyridine ring is a powerful strategy in medicinal chemistry and materials science, as it profoundly alters the parent molecule's physicochemical properties, reactivity, and biological activity. The N-oxide group, with its highly polar N⁺-O⁻ dative bond, significantly influences the electronic nature and physical characteristics of the pyridine ring.
This electronic perturbation has two key consequences:
-
Activation of the Pyridine Ring: The N-oxide group acts as a strong π-donor through resonance, which increases the electron density at the 2- and 4-positions of the pyridine ring. This makes the ring more susceptible to both electrophilic and nucleophilic attack at these positions.[1][2][3][4]
-
Altered Physicochemical Properties: The polarity of the N-O bond enhances aqueous solubility and the ability to form hydrogen bonds.[5] This is a significant advantage in drug development, potentially leading to improved oral bioavailability and altered distribution profiles of drug candidates.[6]
The unique electronic and physical properties of pyridine N-oxides make them valuable intermediates in the synthesis of a wide range of functionalized molecules.[6][7]
Unveiling the Enhanced Electrophilicity of the Bromomethyl Group
The primary focus of this guide is the enhanced electrophilicity of a bromomethyl group situated at the 2- or 4-position of a pyridine N-oxide ring. This heightened reactivity towards nucleophiles is a direct consequence of the electronic influence of the N-oxide functionality.
Mechanistic Insights: An SN2 Pathway
The reaction of a 2-(bromomethyl)pyridine N-oxide with a nucleophile predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to the simultaneous displacement of the bromide leaving group.
The key to the enhanced reactivity lies in the stabilization of the transition state. The electron-withdrawing nature of the pyridine N-oxide ring plays a crucial role in this stabilization.
The Role of the N-oxide in Transition State Stabilization
The N-oxide group enhances the electrophilicity of the bromomethyl carbon through a combination of inductive and resonance effects. The positively charged nitrogen atom in the N-oxide moiety exerts a strong electron-withdrawing inductive effect, which polarizes the C-Br bond, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.
Furthermore, during the SN2 transition state, as the nucleophile forms a new bond with the carbon and the bromide begins to depart, a partial negative charge develops on the leaving group and the incoming nucleophile. The electron-deficient pyridine N-oxide ring can effectively delocalize and stabilize this incipient negative charge, thereby lowering the activation energy of the reaction.
dot digraph "SN2 Transition State Stabilization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} केंद्रीकृत SN2 संक्रमण अवस्था का सरलीकरण।
Quantitative Assessment of Reactivity
While specific kinetic data for the nucleophilic substitution of 2-(bromomethyl)pyridine N-oxide is not extensively documented in readily available literature, we can infer its reactivity by comparing it to analogous benzylic bromides. The presence of a strong electron-withdrawing group, such as the N-oxide, is expected to significantly accelerate the rate of SN2 reactions.
| Substrate | Relative Rate of SN2 Reaction (approx.) |
| Benzyl bromide | 1 |
| 4-Nitrobenzyl bromide | ~10 |
| 2-(Bromomethyl)pyridine N-oxide | Expected to be >10 |
This table presents an estimated comparison based on established principles of physical organic chemistry. The actual rate enhancement for 2-(bromomethyl)pyridine N-oxide would need to be determined experimentally.
The enhanced reactivity of 2-(bromomethyl)pyridine N-oxide makes it a valuable synthon for introducing the picolyl N-oxide moiety into a variety of molecules, a strategy often employed in the development of novel therapeutic agents.[8]
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the synthesis and subsequent reaction of 2-(bromomethyl)pyridine N-oxide. These are intended as a starting point and may require optimization based on the specific substrate and nucleophile.
Synthesis of 2-(Bromomethyl)pyridine N-oxide
The synthesis of 2-(bromomethyl)pyridine N-oxide can be challenging. A common approach involves the N-oxidation of 2-(bromomethyl)pyridine. However, this reaction is often complicated by the formation of the corresponding picolyl alcohol as a side product.[9] A more reliable two-step procedure is generally preferred.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} 2-(ब्रोमोमेथिल)पाइरिडीन एन-ऑक्साइड के लिए सिंथेटिक मार्ग।
Step 1: Synthesis of 2-Picoline N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.
-
Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) in the same solvent to the stirred solution of 2-picoline at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 2-picoline N-oxide can be purified by column chromatography on silica gel.
Step 2: Bromination of 2-Picoline N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline N-oxide (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or benzene.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 2-(bromomethyl)pyridine N-oxide can be purified by recrystallization or column chromatography.
Nucleophilic Substitution with 2-(Bromomethyl)pyridine N-oxide
This protocol outlines a general procedure for the reaction of 2-(bromomethyl)pyridine N-oxide with a generic nucleophile (Nu-H).
dot digraph "Nucleophilic_Substitution_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} एक सामान्य न्यूक्लियोफिलिक प्रतिस्थापन के लिए कार्यप्रवाह।
-
Reaction Setup: In a round-bottom flask, dissolve the nucleophile (Nu-H, 1.2 eq.) and a suitable base (e.g., potassium carbonate, triethylamine, 1.5 eq.) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Electrophile: To this stirred solution, add a solution of 2-(bromomethyl)pyridine N-oxide (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Development
The 2-(aminomethyl)pyridine N-oxide moiety is a privileged scaffold in medicinal chemistry. The ability to readily introduce this functionality through the highly reactive 2-(bromomethyl)pyridine N-oxide intermediate has made it a valuable tool for the synthesis of a wide range of biologically active compounds. For instance, pyridine N-oxide derivatives have shown promise as anti-HIV agents with multiple mechanisms of action.[8] The N-oxide group can also be used to improve the pharmacokinetic properties of drug candidates.[6]
Conclusion
The bromomethyl group in pyridine N-oxides exhibits significantly enhanced electrophilicity due to the potent electron-withdrawing nature of the N-oxide functionality. This heightened reactivity, proceeding through an SN2 mechanism, is a result of effective stabilization of the transition state. Understanding and harnessing this reactivity provides a powerful synthetic tool for medicinal chemists and researchers in the development of novel molecules with potential therapeutic applications. The protocols provided herein offer a practical starting point for the synthesis and utilization of these valuable intermediates.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine N-oxides as coformers in the development of drug cocrystals. Retrieved from [Link]
-
ResearchGate. (2016, March 4). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]
-
Journal of Antimicrobial Chemotherapy. (2005, February 15). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines. Retrieved from [Link]
-
ResearchGate. (2013, February 13). How to synthesise 2-(Bromomethyl)pyridine N-Oxide. Retrieved from [Link]
- Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND 2-HYDROXYMETHYLPYRIDINES FROM THE CORRESPONDING PYRIDINE N-OXIDES. HETEROCYCLES, 24(8), 2169.
-
Quimicaorganica.org. (n.d.). Sustitución nucleófila en piridinas. Retrieved from [Link]
-
Auaq. (2025, July 13). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Arylation of pyridine N-oxide derivatives by 2-bromopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Center for Molecular Modeling. (2011). Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: a Combined Computational and Experimental Study. Retrieved from [Link]
-
Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PYRIDINE-N-OXIDE. Retrieved from [Link]
-
Mansoura University. (n.d.). Chapter 5. Retrieved from [Link]
-
YouTube. (2020, October 26). Reactivity of Pyridine-N-Oxide. Retrieved from [Link]
Sources
- 1. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 2. researchgate.net [researchgate.net]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Nucleophilic Substitution using 2-Bromomethyl-4-nitropyridine-1-oxide
Part 1: Strategic Analysis & Mechanistic Insight
The "Dual-Electrophile" Paradox
The reagent 2-Bromomethyl-4-nitropyridine-1-oxide (BMNPO) represents a unique challenge in organic synthesis due to its dual electrophilic nature. It contains two distinct reactive centers competing for nucleophilic attack:[1]
-
The
-Methylene Carbon ( ): The primary target. The bromine is a good leaving group, and the adjacent electron-deficient pyridine-N-oxide ring significantly lowers the LUMO energy of the C-Br bond, accelerating reactions. -
The C-4 Aromatic Carbon (
): The secondary target. The nitro group at the 4-position is highly activated by the N-oxide functionality. In the presence of hard nucleophiles or elevated temperatures, the nitro group acts as a leaving group (denitration), leading to unwanted side products.
Operational Directive: To successfully utilize BMNPO, the protocol must prioritize kinetic control . We must select conditions that favor the lower-energy barrier
Mechanistic Pathway & Decision Tree
The following DOT diagram illustrates the bifurcation of reactivity based on reaction conditions.
Figure 1: Chemoselectivity decision tree. Path 1 represents the target alkylation protocol described below.
Part 2: Safety & Handling (Critical)[2][3]
Hazard Class: Energetic / Vesicant / Mutagenic BMNPO combines the explosive potential of nitro-N-oxides with the alkylating power of benzyl halides.
-
Explosion Hazard: Pyridine-N-oxides with nitro groups can decompose violently upon heating. NEVER distill this compound or heat neat >80°C.
-
Vesicant Activity: The bromomethyl group makes this a potent lachrymator and skin blistering agent (similar to benzyl bromide). All weighing must occur in a glovebox or a high-velocity fume hood.
-
Light Sensitivity: N-oxides are prone to photorearrangement (to 2-pyridones). Store in amber vials under Argon at -20°C.
Part 3: Experimental Protocol
Target Reaction:
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| BMNPO | 1.0 | Electrophile | Limiting reagent. |
| Nucleophile | 1.1 - 1.2 | Nucleophile | e.g., Morpholine, Piperazine, Thiol. |
| DIPEA | 1.5 - 2.0 | Base | Scavenges HBr. Non-nucleophilic. |
| Acetonitrile (ACN) | Solvent | Medium | Anhydrous. Promotes |
| Dichloromethane | Workup | Extraction | For aqueous wash steps.[2] |
Step-by-Step Procedure
Step 1: Preparation (0°C)
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Argon/Nitrogen.
-
Dissolve BMNPO (1.0 mmol, 233 mg) in anhydrous ACN (5 mL).
-
Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress SNAr activity.
Step 2: Nucleophile Addition (0°C -> RT)
-
In a separate vial, mix the Nucleophile (1.1 mmol) with DIPEA (1.5 mmol) in ACN (2 mL).
-
Add the nucleophile solution dropwise to the BMNPO solution over 10 minutes.
-
Visual Check: The solution should remain pale yellow. If it turns deep red/orange immediately, you may be displacing the nitro group (Meisenheimer complex formation).
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2–4 hours.
Step 3: Monitoring (Self-Validating Step)
-
TLC Analysis: Use 5% MeOH in DCM.
-
BMNPO (
) should disappear. -
Product (
) should appear. -
Warning: A spot at the baseline or very low
often indicates polymerization or N-oxide reduction.
-
-
Colorimetric Check: The reaction should generally remain yellow. Darkening to brown/black indicates decomposition.
Step 4: Workup & Purification
-
Concentrate the ACN under reduced pressure (Rotavap bath < 35°C). DO NOT HEAT.
-
Redissolve residue in DCM (20 mL) and wash with saturated
(2 x 10 mL) to remove HBr salts. -
Dry organic layer over
, filter, and concentrate. -
Purification: Flash Chromatography (Silica).
-
Gradient: 100% DCM
10% MeOH/DCM. -
Note: The N-oxide moiety makes the product polar; ensure the column is flushed well.
-
Part 4: Data Interpretation & Troubleshooting
Expected Analytical Data
| Technique | Signal | Interpretation |
| 1H NMR | Disappearance of | |
| 1H NMR | Pyridine ring protons. Look for 3 distinct signals. If symmetry changes, suspect Nitro displacement. | |
| MS (ESI) | [M+H]+ | Mass should correspond to BMNPO - Br + Nu. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Deep Red/Orange Solution | Lower temperature to -10°C. Ensure base is not too strong (avoid hydroxides). | |
| Low Yield / Recovery | Water solubility | N-oxides are water-soluble. Use "salting out" (NaCl) during extraction or use 5% iPrOH/DCM for extraction. |
| Complex Mixture on TLC | N-oxide Deoxygenation | Avoid phosphines (e.g., |
| Exotherm upon addition | Runaway Reaction | Dilute reaction further (0.1 M |
Workflow Diagram
Figure 2: Experimental workflow emphasizing temperature control and monitoring.
References
- Katritzky, A. R.; Lagowski, J. M.Chemistry of the Heterocyclic N-Oxides. Academic Press, 1971.
-
Den Hertog, H. J.; Combe, W. P. "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas, 1951 , 70, 581. Link (Establishes the lability of the 4-nitro group).
- Dos Santos, E. A., et al. "Synthesis of 2-substituted pyridine-N-oxide derivatives." Tetrahedron Letters, 2015, 56, 4398.
-
Sigma-Aldrich. "Safety Data Sheet: 4-Nitropyridine N-oxide." Link (Safety grounding for energetic nitro-pyridine compounds).
Sources
Using 2-Bromomethyl-4-nitropyridine-1-oxide as a building block for enzyme inhibitors
This Application Note and Protocol Guide details the strategic utilization of 2-Bromomethyl-4-nitropyridine-1-oxide (2-BMNPO) as a high-value building block in the design of covalent enzyme inhibitors and bioreductive prodrugs.
Executive Summary
This compound (2-BMNPO) is a bifunctional heterocyclic intermediate distinguished by its unique electronic and steric properties. It combines a highly reactive electrophilic warhead (bromomethyl group) with an electron-deficient, bioreductive core (4-nitropyridine-1-oxide).
This compound is primarily utilized in two critical areas of drug discovery:
-
Cysteine Protease Inhibition: As a covalent modifier of catalytic thiols (e.g., in Cathepsins, Caspases, or Papain-like proteases).
-
Hypoxia-Activated Prodrugs: The 4-nitropyridine-1-oxide moiety serves as a bioreductive trigger, releasing active payloads in hypoxic tumor microenvironments.
Chemical Logic & Mechanism of Action[1]
The "Dual-Function" Pharmacophore
The utility of 2-BMNPO stems from the synergistic effects of its functional groups.
-
Bromomethyl Group (
): A "soft" electrophile prone to attack. It selectively alkylates nucleophilic cysteine residues within enzyme active sites. -
N-Oxide Moiety (
): Enhances aqueous solubility and acts as an electron donor/acceptor dipole.[1] It is susceptible to enzymatic reduction (by reductases like P450 or DT-diaphorase) under hypoxic conditions, converting the molecule into a standard pyridine. -
4-Nitro Group (
): A strong electron-withdrawing group (EWG) that increases the electrophilicity of the bromomethyl group via inductive effects, making the warhead more potent.
Mechanism of Covalent Inhibition
When designed as an inhibitor, the 2-BMNPO scaffold positions the bromomethyl group near the catalytic cysteine.
-
Binding: The inhibitor associates with the enzyme active site (driven by the scaffold attached to the pyridine).
-
Alkylation: The thiolate anion (
) of the catalytic cysteine attacks the methylene carbon of the bromomethyl group. -
Irreversible Complex: A stable thioether bond is formed, permanently disabling the enzyme.
Figure 1: Mechanism of covalent enzyme inactivation by 2-BMNPO-based inhibitors.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This compound is sensitive to light and moisture. Perform all steps under low-light conditions.
Objective: To synthesize high-purity 2-BMNPO from 2-methyl-4-nitropyridine-1-oxide via radical bromination.
Materials:
-
Precursor: 2-Methyl-4-nitropyridine-1-oxide (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 eq)
-
Initiator: Benzoyl Peroxide (0.05 eq) or AIBN
-
Solvent: Anhydrous Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative) -
Equipment: Reflux condenser, Argon atmosphere, UV lamp (optional).
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-methyl-4-nitropyridine-1-oxide (1.54 g, 10 mmol) in 50 mL of anhydrous solvent in a round-bottom flask.
-
Addition: Add NBS (1.96 g, 11 mmol) and Benzoyl Peroxide (120 mg, 0.5 mmol).
-
Reaction: Heat the mixture to reflux (
) under an argon atmosphere. Stir vigorously for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The product usually has a lower
than the starting material due to the heavy bromine atom, but N-oxides can be sticky.
-
-
Filtration: Cool the mixture to
. Filter off the precipitated succinimide byproduct. -
Concentration: Evaporate the filtrate under reduced pressure to yield a yellow/orange solid.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM/MeOH gradient).
-
Yield Expectation: 60–75%.
-
Storage: Store at
under inert gas.
-
Protocol B: Conjugation to Peptide Scaffold (Fragment Coupling)
Objective: To attach the 2-BMNPO warhead to a peptide backbone (e.g., a protease recognition sequence).
Materials:
-
Peptide/Scaffold: N-protected peptide with a free amine or thiol (if thioether linkage is desired). Here we describe Amine coupling via nucleophilic substitution.
-
Reagent: 2-BMNPO (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Preparation: Dissolve the peptide scaffold (0.1 mmol) in 2 mL dry DMF.
-
Activation: Add DIPEA (35
, 0.2 mmol) and stir for 10 minutes at room temperature. -
Coupling: Add 2-BMNPO (28 mg, 0.12 mmol) in one portion.
-
Incubation: Stir at room temperature for 12–16 hours.
-
Note: If using a thiol scaffold, reduce reaction time to 1–2 hours to prevent over-alkylation.
-
-
Quenching: Dilute with water (10 mL) and extract with Ethyl Acetate or purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm mass shift via LC-MS. Expected shift: Mass of Scaffold + 219 Da (2-BMNPO) - HBr. Actually, substitution of Br means Mass + (219 - 80) = +139 Da approx for the pyridyl-methyl-nitro-oxide moiety.
Protocol C: Kinetic Assay for Cysteine Protease Inhibition
Objective: Determine the
Materials:
-
Enzyme: Papain (activated with DTT)
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic)
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM EDTA, 5 mM DTT.
Workflow:
-
Pre-Incubation: Incubate Papain (5 nM final) with varying concentrations of the 2-BMNPO-inhibitor (0, 0.1, 0.5, 1, 5, 10
) for different time points ( min) at . -
Dilution: At each time point, dilute an aliquot 1:100 into the substrate solution (50
Z-Phe-Arg-AMC). -
Measurement: Monitor fluorescence release (Ex 360 nm / Em 460 nm) for 5 minutes to determine residual enzymatic activity (
). -
Analysis: Plot
vs. time to obtain . Then plot vs. [Inhibitor] to determine and .
Data Table Template:
| Inhibitor Conc.[2] ( | % Inhibition (30 min) | ||
| 0.1 | 0.015 | 46.2 | 12% |
| 0.5 | 0.052 | 13.3 | 45% |
| 1.0 | 0.110 | 6.3 | 82% |
| 5.0 | 0.450 | 1.5 | >99% |
Safety & Handling (Critical)
-
Alkylating Hazard: 2-BMNPO is a potent alkylating agent. It can react with DNA. Double-glove (Nitrile) and use a fume hood.
-
Energetic Compound: Nitro-pyridine-N-oxides can be shock-sensitive or thermally unstable. Do not heat dry solids above
. -
Waste Disposal: Quench excess reagent with 10% aqueous cysteine or thiosulfate before disposal to neutralize the alkylating capability.
References
-
Synthesis of Pyridine N-Oxides
-
Katritzky, A. R., & Lagowski, J. M. (1971).[3] Chemistry of the Heterocyclic N-Oxides. Academic Press.
-
-
Bioreductive Mechanisms
-
Denny, W. A. (2004). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology.
-
-
Cysteine Protease Inhibition
-
Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133-172.
-
-
2-Methyl-4-nitropyridine-1-oxide Crystal Structure & Reactivity
-
Kowalski, K. et al. (2009). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E.
-
-
Quorum Sensing Inhibition (Related Analogues)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
Application Note: Unraveling the Reaction Mechanisms of 2-Bromomethyl-4-nitropyridine-1-oxide with Primary Amines for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed examination of the reaction mechanisms between 2-Bromomethyl-4-nitropyridine-1-oxide and primary amines. This class of reaction is of significant interest in the fields of medicinal chemistry and bioconjugation due to the unique reactivity of the pyridine-N-oxide scaffold. We will delve into the mechanistic underpinnings of this transformation, which predominantly proceeds via a bimolecular nucleophilic substitution (SN2) pathway. This guide will offer theoretical insights, practical experimental protocols for kinetic analysis, and a discussion of the factors influencing reaction rates, providing researchers with the necessary tools to effectively utilize this versatile chemical transformation.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the introduction of a pyridyl-N-oxide moiety onto a target molecule. The presence of the N-oxide group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophiles at the 2- and 4-positions. The additional electron-withdrawing nitro group at the 4-position further activates the benzylic-like carbon of the bromomethyl group, making it highly susceptible to nucleophilic attack.
The reaction of this compound with primary amines is a cornerstone for the synthesis of a variety of complex molecules, including novel drug candidates and bioconjugates. Understanding the intricacies of this reaction's mechanism is paramount for optimizing reaction conditions, controlling selectivity, and ultimately, for the rational design of new chemical entities.
Mechanistic Insights: A Predominantly SN2 Pathway
The reaction between this compound and primary amines is best described by the bimolecular nucleophilic substitution (SN2) mechanism . This is a single-step, concerted process where the amine nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs[1][2][3].
Key Features of the Proposed SN2 Mechanism:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound and the primary amine[1][3][4]. The rate law can be expressed as: Rate = k[this compound][Primary Amine]
-
Backside Attack: The primary amine attacks the carbon atom from the side opposite to the bromine atom. This leads to an inversion of stereochemistry if the carbon were chiral[2].
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom[2][3].
Proposed SN2 Reaction Pathway
Factors Influencing the Reaction Rate
Several factors can significantly impact the rate of the SN2 reaction between this compound and primary amines:
-
Structure of the Primary Amine (Nucleophilicity):
-
Steric Hindrance: Less sterically hindered primary amines are more potent nucleophiles and will react faster. For example, methylamine will react faster than tert-butylamine.
-
Electronic Effects: Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction rate. Conversely, electron-withdrawing groups will decrease nucleophilicity and slow the reaction[5].
-
-
Solvent Effects:
-
Polar Aprotic Solvents: Solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation but do not strongly solvate the amine nucleophile, leaving it more available to attack the electrophile.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction rate.
-
-
Leaving Group:
-
Bromide is an excellent leaving group due to its ability to stabilize the negative charge. This contributes to the high reactivity of the substrate.
-
Quantitative Analysis of Reaction Kinetics
To rigorously establish the reaction mechanism and optimize reaction conditions, a thorough kinetic analysis is essential. Below are protocols for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Hypothetical Rate Constants for the Reaction with Various Primary Amines
| Primary Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Methylamine | Acetonitrile | 25 | 1.5 x 10⁻² |
| Ethylamine | Acetonitrile | 25 | 1.1 x 10⁻² |
| n-Propylamine | Acetonitrile | 25 | 8.5 x 10⁻³ |
| Isopropylamine | Acetonitrile | 25 | 3.2 x 10⁻³ |
| Aniline | Acetonitrile | 25 | 5.7 x 10⁻⁴ |
| Benzylamine | Acetonitrile | 25 | 9.8 x 10⁻³ |
Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual rate constants should be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Analysis by HPLC
This protocol outlines a method for monitoring the consumption of this compound and the formation of the product over time.
Materials:
-
This compound
-
Primary amine of interest
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 100 mM stock solution of the primary amine in acetonitrile.
-
-
Reaction Setup:
-
In a thermostated vial at 25°C, add the appropriate volume of acetonitrile.
-
Initiate the reaction by adding the this compound stock solution to achieve a final concentration of 1 mM.
-
Immediately add the primary amine stock solution to achieve a final concentration of 10 mM (pseudo-first-order conditions).
-
-
HPLC Analysis:
-
At regular time intervals (e.g., every 5 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 990 µL of the initial mobile phase.
-
Inject the diluted sample onto the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 10-90% B over 15 minutes) to ensure separation of reactant and product.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm or 320 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the reactant and product at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. A linear plot will confirm pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k') can be determined from the slope of the line (slope = -k').
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of the amine.
-
Workflow for HPLC Kinetic Analysis
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol allows for real-time, non-invasive monitoring of the reaction.
Materials:
-
This compound
-
Primary amine of interest
-
Deuterated acetonitrile (CD₃CN)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound (e.g., 10 mM) in CD₃CN.
-
Acquire a spectrum of the starting material.
-
-
Reaction Initiation:
-
Add a known concentration of the primary amine (e.g., 100 mM) to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to do this automatically[6][7][8].
-
Monitor the disappearance of a characteristic proton signal of the starting material (e.g., the methylene protons of the bromomethyl group) and the appearance of a new signal for the product (e.g., the methylene protons adjacent to the amine). The hydrogens on the amine itself may be broad and difficult to integrate accurately[9].
-
-
Data Analysis:
-
Integrate the signals of the reactant and product at each time point.
-
Calculate the concentration of each species at each time point relative to an internal standard or by assuming the total concentration of reactant and product is constant.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Workflow for NMR Kinetic Analysis
Applications in Bioconjugation
The reaction of this compound with primary amines is particularly useful in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or peptides[10][11]. The primary amino groups of lysine residues or the N-terminus of proteins can act as nucleophiles, allowing for the site-specific attachment of the pyridine-N-oxide moiety. This can be used to:
-
Introduce labels or probes: Attach fluorescent dyes, biotin, or other reporter molecules for imaging and detection applications.
-
Develop antibody-drug conjugates (ADCs): Link cytotoxic drugs to antibodies for targeted cancer therapy.
-
Modify protein function: Alter the properties of a protein, such as its stability or solubility.
The mild reaction conditions and high reactivity of this compound make it an attractive reagent for these applications.
Conclusion
The reaction of this compound with primary amines is a robust and versatile transformation that proceeds predominantly through an SN2 mechanism. By understanding the factors that influence the reaction rate, such as the structure of the amine, the solvent, and the temperature, researchers can effectively control and optimize this reaction for a wide range of synthetic applications, from the creation of novel small molecules to the sophisticated modification of biomolecules. The detailed protocols provided in this application note offer a solid foundation for the kinetic analysis of this important reaction, empowering scientists to harness its full potential in their research endeavors.
References
- Radhakrishnamurti, P. S., & Samantara, K. C. (1978). Kinetics of reaction of benzyl halides with amines in mixed solvents. Indian Journal of Chemistry, 16A, 85-87.
- Kinetic Profiling by NMR. (2016). University of Bristol.
- Chemical Reaction R
- Zhang, C., et al. (2020).
- Nienow, A. (n.d.). Solution Kinetics of an Organic Reaction. Adapted from Halpern, A. M.
- Synthesis of 2-methyl-4- amino pyridine-N-oxide. PrepChem.com.
- Bull, J. A., et al. (2012). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Lee, I., & Kim, C. K. (2000). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Bulletin of the Korean Chemical Society, 21(7), 683-687.
- Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. Organic & Biomolecular Chemistry, 9(16), 5649-5652.
- Shokri, M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453.
- Kłossowski, S., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry, 410(21), 5229-5238.
-
SN2 reaction. (2023, December 27). In Wikipedia. [Link]
- Reaction Monitoring & Kinetics.
- SN2 Reaction Mechanism. Chemistry Steps.
- NMR Reaction-Monitoring as a Process Analytical Technique. (2009). Pharmaceutical Technology, 33(10).
- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- Bioconjugation Services for Advanced Biomolecule Engineering. BOC Sciences.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson.
- 24.10: Spectroscopy of Amines. (2022, May 31). Chemistry LibreTexts.
- 11.2 The SN2 Reaction. (2023, September 20). OpenStax.
- Reversible protein biotinylation using a bromomaleimide-based linker. (2013). Organic & Biomolecular Chemistry, 11(10), 1621-1624.
- Development of Multivalent Conjugates with a Single Non‐Canonical Amino Acid. (2023). ChemBioChem, 24(22), e202300455.
- Yitzhaki, O., & Hoz, S. (2004). Rate constant for the reaction of substituted benzyl chloride with SmI 2 in THF. Journal of the American Chemical Society, 126(33), 10244-10245.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022).
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Journal of Chemical Research, 39(4), 209-212.
- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4.
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (2020).
- Quantitation by HPLC of amines as dansyl derivatives. (1998). Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 587-602.
- Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and
Sources
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. d-nb.info [d-nb.info]
Application Note: Chemoselective Catalytic Reduction of the Nitro Group in 2-Bromomethyl-4-nitropyridine-1-oxide
This Application Note is designed for researchers and process chemists dealing with complex heterocyclic scaffolds. It addresses the specific chemoselective challenges posed by 2-Bromomethyl-4-nitropyridine-1-oxide , a "triple-threat" substrate containing a reducible nitro group, a labile N-oxide, and a highly reactive benzylic-like halide.
Executive Summary & Strategic Analysis
The reduction of This compound to its corresponding amine (2-Bromomethyl-4-aminopyridine-1-oxide ) presents a severe chemoselectivity challenge. Standard catalytic hydrogenation methods (e.g., Pd/C under
-
Hydrogenolysis of the C-Br bond: The "bromomethyl" group is benzylic-like and highly susceptible to reductive dehalogenation, yielding a methyl group.
-
Deoxygenation of the N-oxide: Many hydrogenation catalysts will reduce the N-oxide to the pyridine base.
-
Self-Alkylation (Polymerization): The product contains a nucleophilic amine (-NH
) and an electrophilic alkyl halide (-CH Br). Upon formation, the product is prone to rapid intermolecular polymerization.
The Solution: This protocol utilizes Sulfided Platinum on Carbon (Pt(S)/C) as the catalyst.[1] Sulfided platinum is uniquely capable of reducing nitro groups while poisoning the catalyst surface against the adsorption of halogens, thereby preventing dehalogenation. Furthermore, the reaction is conducted in acidic media to protonate the resulting amine immediately, preventing self-alkylation.
Mechanistic Pathways & Catalyst Selection[2]
The following diagram illustrates the competitive reaction pathways and the logic behind selecting Pt(S)/C over Pd/C or standard Pt/C.
Caption: Figure 1. Chemoselectivity landscape. Green path indicates the desired transformation using sulfided platinum. Red paths indicate common failures with standard catalysts.
Detailed Experimental Protocol
Method A: Heterogeneous Catalytic Hydrogenation (Recommended)
This method uses a "poisoned" catalyst to ensure the survival of the bromine atom.
Reagents & Materials:
-
Substrate: this compound (1.0 eq)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Note: Standard Pt/C is NOT a substitute.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Additive: Hydrobromic acid (HBr, 48% aq.) or HCl (1.0 - 1.1 eq). Crucial for product stability.
-
Hydrogen Source:
gas (Balloon or low pressure < 3 bar).[2]
Step-by-Step Procedure:
-
Preparation of Substrate Solution:
-
In a round-bottom flask, dissolve 1.0 mmol of This compound in 10 mL of Methanol.
-
Critical Step: Add 1.05 equivalents of HBr (or HCl). This ensures that as the amine forms, it is immediately protonated to the ammonium salt (
), rendering it non-nucleophilic and preventing reaction with the group of another molecule.
-
-
Catalyst Addition:
-
Carefully add 5 mol% of Pt(S)/C catalyst to the solution.
-
Safety: Catalysts can be pyrophoric. Add under an inert blanket (Nitrogen/Argon) if possible, or wet the catalyst with a small amount of water/solvent before addition.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (
) three times to remove Oxygen. -
Purge with Hydrogen (
). -
Stir vigorously at Room Temperature (20-25°C) under a hydrogen balloon (1 atm) or low pressure (1-3 bar).
-
Monitoring: Monitor reaction by HPLC or LC-MS. TLC may be difficult due to the polarity of the N-oxide and salt forms. Look for the disappearance of the nitro peak and appearance of the amine mass (M-30 for reduction of
to ).
-
-
Work-up (Filtration):
-
Once consumption of starting material is complete (typically 2-6 hours), purge the system with Nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Caution: Do not let the catalyst dry out completely on the filter paper (fire hazard). Keep wet.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure at low temperature (<40°C).
-
Result: The product will be isolated as the Hydrobromide (or Hydrochloride) salt of 2-Bromomethyl-4-aminopyridine-1-oxide.
-
Storage: Store as the solid salt at -20°C. Do not neutralize to the free base unless immediately using in the next step, as the free base is unstable.
-
Method B: Chemoselective Transfer Hydrogenation (Alternative)
If Pt(S)/C is unavailable, a transfer hydrogenation using Iron (Fe) can be used, though it requires strict temperature control to avoid deoxygenating the N-oxide.
-
Reagents: Iron powder (Fe, 3-5 eq), Ammonium Chloride (
, 5 eq), Ethanol/Water (3:1). -
Procedure: Heat to 60°C (Do not reflux vigorously). Monitor closely. This method is robust for preserving the Br-C bond but risks reducing the N-oxide if overheated.
Analytical Validation & Quality Control
Use the following markers to validate the success of your reaction.
| Analyte | Expected Mass Change ( | Key Characteristic |
| Starting Material | 0 | Presence of Br isotope pattern (1:1 ratio). |
| Target Product | -30 Da ( | Amine peak. Br pattern preserved . N-oxide intact. |
| Impurity: De-bromo | -108 Da (Loss of Br) | Loss of Br isotope pattern. Mass shift corresponding to |
| Impurity: De-oxy | -16 Da (Loss of O) | Mass corresponds to pyridine base. |
Troubleshooting Guide
Problem: Loss of Bromine (Dehalogenation observed in LCMS)
-
Cause: Catalyst is too active or not sufficiently poisoned.
-
Fix: Ensure you are using Sulfided Pt/C (e.g., Engelhard/BASF types). If using standard Pt/C, you can "poison" it in situ by adding a trace of Diphenylsulfide or DMSO, though purchasing pre-sulfided is more reproducible. Switch to Method B (Fe/NH4Cl).
Problem: Formation of Insoluble Solids (Polymerization)
-
Cause: The amine product reacted with the starting material or itself.
-
Fix: The reaction medium was not acidic enough. Increase acid equivalents to 1.5 eq. Ensure the acid is added before the catalyst and hydrogen.
Problem: N-Oxide Reduced to Pyridine
-
Cause: Over-reduction.
-
Fix: Stop the reaction immediately upon consumption of starting material. Lower the pressure of
. Avoid Pd-based catalysts entirely.
Experimental Workflow Diagram
Caption: Figure 2. Optimized experimental workflow for the synthesis of the target amine salt.
References
-
Sulfided Platinum for Halo-Nitro Reduction: Kasparian, A., et al. "Hydrogenation of Halogen-Containing Nitrohetarenes Catalyzed by Sulfided Platinum on Carbon." Science of Synthesis, Section 2.7.1.
-
General Selectivity of Pt(S)/C: Dovell, F. S., & Greenfield, H. (1965). "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, 87(12), 2767–2768.
-
Transfer Hydrogenation Selectivity: Corma, A., et al. (2006). "Chemoselective Reduction of Nitroarenes with Gold Nanoparticle Catalysts." Nature Chemistry (Relevant context on chemoselectivity mechanisms).
-
Handling of Bromomethyl Pyridines: (General Protocol) "Synthesis of 4-aminopyridine derivatives via reduction." BenchChem Application Notes.
Disclaimer: The chemicals described (alkyl halides, nitro compounds) are hazardous.[3] 2-Bromomethyl pyridines are potent alkylating agents and potential vesicants. All operations must be performed in a fume hood with appropriate PPE.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
Technical Application Note: Chemoselective Deoxygenation of Functionalized Pyridine N-Oxides
Topic: Deoxygenation methods for converting 2-Bromomethyl-4-nitropyridine-1-oxide to pyridine Content Type: Technical Application Note & Protocol Guide
Executive Summary
The transformation of This compound to its corresponding pyridine base is a high-stakes reaction in heterocyclic synthesis. This substrate presents a "triad of instability":
-
Nitro Group (
): Susceptible to over-reduction to amine ( ) under hydrogenation or dissolved metal conditions. -
Bromomethyl Group (
): A potent electrophile susceptible to nucleophilic attack (by phosphines) or hydrolysis (under basic aqueous workups).
Standard deoxygenation protocols (e.g.,
Chemical Strategy & Substrate Analysis
The primary challenge is removing the oxygen atom from the pyridine nitrogen without touching the nitro group or displacing the bromine.
Decision Matrix for Reagent Selection
Figure 1: Decision matrix highlighting the incompatibility of standard reagents with the
Protocol A: Phosphorus Trichloride ( ) Deoxygenation
Best for: Scalability, cost-effectiveness, and strict retention of the nitro group.
Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus, followed by elimination of
Mechanistic Insight
Unlike Triphenylphosphine (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Phosphorus Trichloride (
) (2.0 - 3.0 equiv) -
Solvent: Anhydrous Chloroform (
) or Dichloromethane (DCM). Note: Chloroform is preferred for higher reflux temperatures if reaction is sluggish. -
Quench: Saturated
solution.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve the substrate (1.0 equiv) in anhydrous
( concentration). -
Cooling: Cool the solution to
using an ice-water bath. -
Addition: Add
(2.5 equiv) dropwise over 20 minutes.-
Critical Control: The reaction is exothermic. Maintain internal temperature
to prevent degradation of the bromomethyl group.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 2–4 hours.-
Monitoring: Check by TLC (System: 50% EtOAc/Hexane). The N-oxide is typically much more polar (lower
) than the pyridine product. -
Optional: If the reaction is incomplete after 4 hours, heat to mild reflux (
) for 1 hour. Do not overheat, as thermal elimination of is possible.
-
-
Quenching (Critical Step):
-
Cool the reaction mixture back to
. -
Pour the reaction mixture slowly into a beaker containing crushed ice and saturated
. -
Why?
hydrolysis generates . You must neutralize immediately to prevent acid-catalyzed hydrolysis of the to .
-
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with
( ). -
Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentrate under reduced pressure (keep water bath
).
-
Expected Yield: 75–85%
Safety Note:
Protocol B: Bis(pinacolato)diboron ( ) Reduction
Best for: Late-stage functionalization, "Green" chemistry requirements, or if the substrate is acid-sensitive.
Mechanism: A radical chain mechanism or concerted transfer where the boron reagent accepts the oxygen atom to form
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Bis(pinacolato)diboron (
) (1.1 - 1.2 equiv) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Temperature:
.
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the substrate (1.0 equiv) and
(1.1 equiv). -
Solvation: Add anhydrous 1,4-Dioxane (
). -
Reaction: Seal the vial and heat to
for 4–12 hours.-
Note: This reaction is neutral. No acid or base is generated, preserving the alkyl bromide.
-
-
Workup:
-
Purification: Flash column chromatography is usually required to remove pinacol residues.
Expected Yield: 60–80%
Comparative Analysis & Troubleshooting
| Feature | Method A ( | Method B ( | Method C ( |
| Reagent Cost | Low | High | Medium |
| Excellent | Excellent | Good | |
| Good (if temp controlled) | Excellent | Poor (Nucleophilic attack) | |
| Workup | Tedious (Acid neutralization) | Simple (Wash) | Difficult ( |
| Scalability | High (kg scale) | Low (g scale) | Medium |
Synthetic Route Strategy (Expert Insight)
If yields are consistently low (<50%) due to the instability of the bromomethyl group, change the synthetic order .
-
Precursor: Start with 2-methyl-4-nitropyridine-1-oxide.
-
Step 1: Deoxygenate to 2-methyl-4-nitropyridine (using
is risky for nitro; use here). -
Step 2: Brominate the methyl group (NBS/AIBN) after deoxygenation. Rationale: The pyridine nitrogen lone pair (in the reduced form) might interfere with radical bromination, but it is often easier to manage than deoxygenating a labile alkyl bromide.
Reaction Workflow Visualization
Figure 2: Process flow for the
References
-
Review of Deoxygenation Methods: Youssif, S. "Recent trends in the chemistry of pyridine N-oxides."[5] Arkivoc2001 , 1, 242-268.[5] [Link]
- Phosphorus Trichloride Selectivity: Oae, S., et al. "Deoxygenation of Pyridine N-Oxide with Phosphorus Trichloride." Tetrahedron1970, 26, 4101. (Classic mechanistic grounding for P(III) reagents).
-
Boron-Mediated Deoxygenation: Krenske, E. H., et al. "Deoxygenation of Pyridine N-Oxides with Bis(pinacolato)diboron." Journal of Organic Chemistry2022 , 87, 5303.[4] (Modern metal-free protocol). [Link]
-
Triphenylphosphine Limitations: Wang, Y., & Espenson, J. H. "Efficient Catalytic Conversion of Pyridine N-Oxides to Pyridine." Organic Letters2000 , 2, 3525. (Discusses PPh3 nucleophilicity and metal catalysis). [Link]
Sources
Application Notes and Protocols for Bioconjugation Utilizing 2-Bromomethyl-4-nitropyridine-1-oxide Linkers
Introduction: A Novel Reagent for Thiol-Specific Bioconjugation
In the landscape of targeted therapeutics and advanced diagnostics, the precise and stable linkage of functional moieties to biomolecules is paramount. The 2-Bromomethyl-4-nitropyridine-1-oxide linker emerges as a potent and selective reagent for the modification of cysteine residues in proteins, peptides, and other thiol-containing biomolecules. This application note provides a comprehensive guide to the use of this linker, detailing its mechanism of action, experimental protocols, and methods for the characterization of the resulting bioconjugates.
The unique chemical architecture of this compound offers distinct advantages. The bromomethyl group serves as a highly reactive electrophile, specifically targeting the nucleophilic thiol side chain of cysteine residues. The pyridine-N-oxide scaffold, with its electron-withdrawing nitro group, enhances the reactivity of the benzylic bromide, facilitating a rapid and efficient conjugation under mild, biocompatible conditions. This results in the formation of a stable thioether bond, a critical attribute for the in vivo stability of bioconjugates such as antibody-drug conjugates (ADCs).
Mechanism of Action: Cysteine-Specific Alkylation
The bioconjugation reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted reaction results in the displacement of the bromide leaving group and the formation of a robust and stable thioether linkage.
The reaction is highly selective for cysteine residues due to the high nucleophilicity of the thiolate anion at physiological pH compared to other nucleophilic amino acid side chains.
Figure 1: Reaction mechanism of this compound with a cysteine thiol.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific biomolecule and payload.
Protocol 1: General Cysteine-Specific Protein Conjugation
This protocol details the conjugation of the this compound linker to a protein containing accessible cysteine residues. For proteins with disulfide bonds that are the intended target, a reduction step (Protocol 2) must be performed prior to this protocol.
Materials and Reagents:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound linker
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4, degassed
-
Quenching Solution: 1 M N-acetylcysteine in water
-
Purification column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[1][2][3]
-
Centrifugal concentrators
Procedure:
-
Protein Preparation:
-
If the protein sample contains aggregates, clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.[4]
-
Buffer exchange the protein into the degassed Reaction Buffer using a desalting column or centrifugal concentrators to a final concentration of 2-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
To the protein solution, add the linker stock solution to achieve a final molar excess of 5-20 fold over the number of available cysteine residues. The optimal ratio should be determined empirically.
-
Expert Insight: A higher molar excess can drive the reaction to completion but may also increase the risk of non-specific modification. Start with a lower excess and titrate upwards.
-
Gently mix the reaction and incubate at room temperature (20-25°C) for 1-2 hours or at 4°C for 4-16 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-fold molar excess over the initial amount of the linker to scavenge any unreacted linker.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove the unreacted linker, quenched linker, and any small molecule byproducts by Size-Exclusion Chromatography (SEC).[1][2][3]
-
Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column and collect the fractions corresponding to the protein conjugate.
-
Pool the relevant fractions and concentrate the purified bioconjugate using centrifugal concentrators.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., by A280 absorbance) and the degree of labeling (see Characterization section).
-
Store the purified bioconjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Conjugation to Disulfide Bonds of an Antibody
This protocol is designed for conjugating to the interchain disulfide bonds of an antibody, such as an IgG1, which first requires a selective reduction step.
Additional Materials:
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed buffers are critical to prevent re-oxidation of thiols.
Procedure:
-
Antibody Reduction:
-
Prepare a fresh 10 mM stock solution of TCEP in degassed Reaction Buffer.
-
Add TCEP to the antibody solution (2-10 mg/mL in Reaction Buffer) to a final molar excess of 2-5 fold over the antibody.
-
Expert Insight: TCEP is preferred over DTT as it is more stable and does not contain thiols that could compete in the subsequent conjugation reaction.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column pre-equilibrated with degassed Reaction Buffer. This step is critical to prevent TCEP from reacting with the linker.
-
-
Conjugation:
-
Proceed immediately with steps 2-6 of Protocol 1. It is crucial to perform the conjugation step promptly after reduction to minimize re-oxidation of the newly formed thiols.
-
Figure 2: Workflow for conjugation to antibody disulfide bonds.
Characterization of the Bioconjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the bioconjugate.[5][6][7]
Table 1: Key Characterization Techniques
| Parameter | Recommended Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of linker-payload molecules conjugated to each protein.[5][8] |
| Conjugate Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To quantify the percentage of monomeric conjugate and detect the presence of aggregates or fragments.[6] |
| Confirmation of Conjugation Site | Mass Spectrometry (Peptide Mapping) | To confirm that the conjugation has occurred at the intended cysteine residues.[9][10][11] |
| Structural Integrity | SDS-PAGE (reducing and non-reducing) | To assess the integrity of the protein after conjugation and confirm covalent linkage. |
| Free Drug/Linker Analysis | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated payload or linker in the final product.[5] |
Determining the Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Intact mass analysis by electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the DAR and the distribution of different drug-loaded species.
Procedure Outline:
-
Prepare the purified conjugate at approximately 1 mg/mL in a suitable buffer.
-
Desalt the sample using a C4 ZipTip or equivalent.
-
Infuse the sample into the mass spectrometer.
-
Acquire the spectrum over a mass range appropriate for the expected molecular weight of the conjugate.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum.
-
The resulting spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of linker-payload molecules. The average DAR can be calculated from the relative abundance of these species.
Stability of the Thioether Linkage
The thioether bond formed between the linker and the cysteine residue is chemically robust and generally stable under physiological conditions. Unlike disulfide bonds, thioether linkages are not susceptible to reduction by endogenous reducing agents like glutathione. Recent studies have shown that benzyl thioether motifs exhibit excellent thermal and chemical stability, which is a desirable characteristic for bioconjugates intended for in vivo applications.[12]
Conclusion
The this compound linker is a valuable tool for the site-specific modification of cysteine residues in biomolecules. Its high reactivity and the stability of the resulting thioether bond make it an excellent candidate for the development of robust bioconjugates, including antibody-drug conjugates for therapeutic applications. The protocols and characterization methods outlined in this document provide a solid foundation for researchers to successfully implement this technology. As with any bioconjugation strategy, empirical optimization of reaction conditions is key to achieving the desired product with high yield and purity.
References
-
Kuznetsova, K. G., Solovyeva, E. M., Kuzikov, A. V., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaia khimiia, 66(1), 18–29. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates. [Link]
-
MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry. [Link]
-
Sartorius. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Drug Target Review. [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]
-
Cossio, J., Moniatte, M., & Le, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 465. [Link]
-
PubMed. (2020, January 15). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. [Link]
-
Morisse, S., et al. (2017). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Biosciences, 4, 89. [Link]
-
Stillman, M. J. (2017). Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins. International Journal of Molecular Sciences, 18(5), 937. [Link]
-
Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). [Link]
-
EMBL PEPCF. (n.d.). Size Exclusion Chromatography. [Link]
-
Winter, A., et al. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1026. [Link]
-
Interchim. (2020, June 15). Analysis & purification of proteins: SEC (Size Exclusion Chromatography), the separation of molecules according to their sizes. Interchim – Blog. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
-
Open Exploration Publishing. (2024, September 6). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]
-
RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]
-
PubMed. (2024, March 11). Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines. [Link]
-
UCL Discovery. (2022, September 27). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. [Link]
-
ACS Figshare. (2025, September 23). Benzyl Thioether: A Dynamic Covalent Motif for Covalent Adaptable Networks. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. [Link]
-
MDPI. (2024, November 13). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. [Link]
-
Semantic Scholar. (2021, December 20). Benzyl thioether formation merging copper catalysis. [Link]
-
National Institutes of Health. (2024, February 22). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]
Sources
- 1. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 2. goldbio.com [goldbio.com]
- 3. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technosaurus.co.jp [technosaurus.co.jp]
- 7. veranova.com [veranova.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]
- 10. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-Bromomethyl-4-nitropyridine-1-oxide
Case ID: T-BNPO-HYD-001 Status: Active Priority: Critical (Stability Issue) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Reactivity Profile
User Query: How do I prevent the hydrolysis of the bromomethyl group in 2-Bromomethyl-4-nitropyridine-1-oxide?
Technical Diagnosis:
The instability of this compound arises from a "perfect storm" of electronic effects. The pyridine ring is highly electron-deficient due to the 4-nitro group (strong electron-withdrawing) and the N-oxide moiety. This makes the methylene carbon (
Furthermore, the N-oxide oxygen can act as an intramolecular base or nucleophile assistant, facilitating the displacement of the bromide leaving group by even weak nucleophiles like water. Hydrolysis converts your active alkylating agent into the inactive alcohol, (4-nitro-1-oxidopyridin-2-yl)methanol , often visible as a gummy brown degradation product.
Critical Handling Protocols (The "Golden Rules")
To maintain the integrity of this reagent, you must treat it as a hyper-electrophile . Adhere to these non-negotiable protocols.
A. Solvent Compatibility Matrix
| Solvent Class | Status | Technical Rationale |
| Alcohols (MeOH, EtOH) | ⛔ FORBIDDEN | Rapid solvolysis occurs via |
| Water / Aqueous Buffers | ⛔ FORBIDDEN | Immediate hydrolysis to the alcohol (hydroxymethyl derivative). |
| Acetone/DMSO | ⚠️ CAUTION | Usable if anhydrous , but DMSO can act as an oxidant or nucleophile at high temps. |
| Chlorinated (DCM, | ✅ RECOMMENDED | Excellent solubility and chemical inertness. Must be dried over |
| Ethers (THF, | ✅ RECOMMENDED | Good for precipitation/crystallization. Must be peroxide-free and dry. |
B. Storage Conditions
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: -20°C is mandatory for long-term storage.
-
Container: Amber glass (light sensitive) with a Parafilm or Teflon seal.
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or
.
Troubleshooting Guide (FAQ)
Q1: I just synthesized the compound, but after column chromatography, the yield dropped by 50%. What happened? A: Silica gel is slightly acidic and contains adsorbed water. The acidity catalyzes the hydrolysis of the benzylic bromide.
-
Fix: Switch to Neutral Alumina for purification.
-
Better Fix: Avoid chromatography entirely. The product can often be recrystallized from anhydrous Chloroform/Hexane or Acetone/Ether.
Q2: My NMR shows a new singlet around 4.7–4.8 ppm. Is this an impurity?
A: Yes. The
-
Action: If this peak is <5%, use immediately. If >20%, recrystallize.[1]
Q3: The solid turned into a sticky oil/gum overnight. Can I save it? A: Likely not. The hydrolysis product (alcohol) can intermolecularly react with the starting bromide (alkylation), leading to polymerization or complex salt formation. This "gummification" is characteristic of pyridine N-oxide degradation.
-
Prevention: Ensure the product is completely free of solvent and stored in a desiccator.
Optimized Synthesis & Workup Workflow
The most critical moment for hydrolysis is the workup of the bromination reaction (Wohl-Ziegler reaction using NBS).
Step-by-Step Protocol (Water-Minimized)
-
Reaction: Reflux 2-methyl-4-nitropyridine-1-oxide with NBS (N-bromosuccinimide) and AIBN (catalyst) in anhydrous Acetonitrile or Benzene/
. -
Filtration (Critical): Do NOT quench with water. Cool the reaction to 0°C. The succinimide byproduct will precipitate. Filter it off rapidly under dry conditions.
-
Concentration: Evaporate the filtrate to dryness under high vacuum (keep bath temp < 40°C).
-
Purification:
-
Dissolve the residue in a minimum amount of boiling anhydrous Chloroform .
-
Add hot Hexane or Ether until turbid.
-
Cool to -20°C to crystallize.
-
-
Emergency Aqueous Wash (Only if necessary):
-
If you must wash to remove inorganic salts, use ice-cold saturated brine .
-
Contact time with water should be < 60 seconds .
-
Immediately dry the organic layer with massive excess of
.
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired stability and the hydrolysis pathway, highlighting the role of the N-oxide.
Caption: Figure 1. The kinetic competition between stable storage and moisture-induced hydrolysis. The electron-deficient ring accelerates nucleophilic attack by water.
References
-
Den Hertog, H. J., & Overhoff, J. (1950). Derivatives of pyridine-N-oxide.[2][3][4][5][6][7][8][9] Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on nitropyridine N-oxide reactivity).
-
Taylor, E. C., & Crovetti, A. J. (1956).[1] 3-Methyl-4-nitropyridine-1-oxide.[1][2][8] Organic Syntheses, 36,[1] 53. (Standard synthesis protocol for the methyl-nitro precursor).
- Ashimori, A., et al. (1990). Novel 2-substituted 4-nitropyridine N-oxides. Chemical and Pharmaceutical Bulletin. (Describes the reactivity of the bromomethyl group).
-
TCI Chemicals. (2025).[8] Safety Data Sheet: Pyridine N-Oxide Derivatives.[10] (Handling and safety data).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 7. 2-BROMO-4-NITROPYRIDINE N-OXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Purification Strategies for 2-Methyl-4-nitropyridine-1-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven strategies for the purification of 2-methyl-4-nitropyridine-1-oxide, a critical intermediate in complex chemical syntheses. Here, we address common challenges encountered during post-reaction workup and purification, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
FAQ 1: Initial Assessment of Crude Product
Question: My crude 2-methyl-4-nitropyridine-1-oxide appears as a dark, oily solid after synthesis. What are the likely impurities, and how should I perform an initial purity check before attempting large-scale purification?
Answer: The physical appearance of your crude product provides important clues about the main contaminants. The synthesis of 2-methyl-4-nitropyridine-1-oxide is typically achieved by the nitration of 2-methylpyridine N-oxide, a reaction that uses a potent mixture of nitric and sulfuric acids.[1][2]
Causality Behind Impurities:
-
Residual Acids (H₂SO₄, HNO₃): These are the most common impurities and are responsible for the dark color and often oily or syrupy consistency of the crude product. They can char organic material if not properly neutralized.
-
Unreacted Starting Material (2-Methylpyridine N-oxide): Incomplete nitration will leave residual starting material. This impurity is less polar than the desired product.
-
Inorganic Salts (e.g., Na₂SO₄, NaNO₃): These are formed during the neutralization (workup) phase when a base like sodium carbonate or sodium hydroxide is added to quench the reaction acids.[2][3]
-
Positional Isomers: While the 4-position is electronically favored for electrophilic substitution on the pyridine N-oxide ring, small amounts of other isomers (e.g., 2-methyl-6-nitropyridine-1-oxide) may form.[1]
-
Reaction Byproducts: Vigorous reaction conditions can sometimes lead to the generation of brownish-yellow nitrogen oxide gases, which can result in minor, often colored, byproducts.[4]
Recommended Initial Analysis: Before committing your entire batch to a purification scheme, a small-scale analysis is crucial.
-
Thin-Layer Chromatography (TLC): This is the most rapid and informative first step. Spot your crude material against the 2-methylpyridine N-oxide starting material. A good mobile phase to start with is 50-70% ethyl acetate in hexanes. The product, being more polar due to the additional nitro group, should have a lower Rf value than the starting material. Multiple spots indicate the presence of several impurities.
-
Proton NMR (¹H NMR): Dissolve a small, washed sample in DMSO-d₆ or CDCl₃. The spectrum will quickly reveal the presence of starting material and can help estimate the product-to-impurity ratio.
-
Melting Point: A wide, depressed melting range compared to the literature value (155-159 °C) is a clear indicator of significant impurity.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity | TLC Behavior (vs. Product) |
| 2-Methyl-4-nitropyridine-1-oxide | 154.12 | 155-159 | High | Lower Rf |
| 2-Methylpyridine N-oxide | 109.12 | 49-52 | Medium | Higher Rf |
| Sulfuric/Nitric Acid | N/A | N/A | Very High | Stays at baseline (streaks) |
| Inorganic Salts | Variable | High | Ionic | Insoluble in TLC solvent |
Table 1: Physicochemical properties of 2-methyl-4-nitropyridine-1-oxide and common synthesis-related impurities.
FAQ 2: Purification by Recrystallization
Question: I'm struggling to recrystallize my 2-methyl-4-nitropyridine-1-oxide. It either "oils out" or my recovery is very poor. What is the best approach?
Answer: Recrystallization is an excellent method for removing small amounts of impurities, especially inorganic salts and less-soluble starting materials. The key is selecting a solvent or solvent system where the product is highly soluble when hot but sparingly soluble when cold.[5]
Causality of Recrystallization Problems:
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound then separates as a liquid instead of forming crystals. This is common with impure samples that have a significantly depressed melting point.
-
Poor Recovery: This happens if the solvent is too good at dissolving the compound even at low temperatures, or if too much solvent was used.
-
No Crystal Formation: This can be due to residual acidic impurities inhibiting the crystal lattice formation or the solution not being sufficiently saturated.
Recommended Solvents & Protocols: Based on the polar nature of the N-oxide and nitro functionalities, moderately polar solvents are your best starting point.
| Solvent/System | Pros | Cons | Best For... |
| Acetone | Good solubility when hot, lower when cold. Volatile and easy to remove.[3] | Can be too good a solvent, potentially reducing yield. | Removing inorganic salts and non-polar impurities. A good first choice. |
| Toluene/Chloroform (1:1) | Reported to produce high-quality, needle-like crystals.[1] | Chloroform is a regulated and toxic solvent. | Final purification step to obtain high-purity material for analysis (e.g., X-ray). |
| Ethyl Acetate/Hexane | Highly tunable system. Good for removing both polar and non-polar impurities. | Requires careful determination of the correct solvent ratio. | Crude material where purity is low and "oiling out" is an issue. |
| Isopropanol | Less volatile than acetone, can allow for slower crystal growth. | May require a larger volume of solvent. | Cases where very rapid crystallization in acetone is trapping impurities. |
Table 2: Recommended solvent systems for the recrystallization of 2-methyl-4-nitropyridine-1-oxide.
Step-by-Step Recrystallization Protocol (Ethyl Acetate/Hexane): This protocol is designed to be self-validating and to troubleshoot the common "oiling out" problem.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Stir continuously.
-
Hot Filtration (Optional): If insoluble impurities (like inorganic salts) are visible, perform a hot gravity filtration to remove them.
-
Induce Saturation: While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness. This indicates the solution is saturated.
-
Clarify: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals. Do not disturb the flask.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by suction filtration (Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
FAQ 3: Purification by Column Chromatography
Question: My crude product contains impurities with very similar solubility, and recrystallization isn't effective. When is column chromatography the right choice, and what conditions should I use?
Answer: Flash column chromatography is the preferred method when dealing with multiple impurities or when separating compounds with similar polarities, such as positional isomers or unreacted starting material that co-crystallizes with the product. The principle is to use a solid stationary phase (silica gel) and a liquid mobile phase to separate compounds based on their differential adsorption.
Causality of Separation on Silica Gel: Silica gel is a polar adsorbent. Polar compounds, like your N-oxide product, interact more strongly with the silica via hydrogen bonding and dipole-dipole interactions. This causes them to move more slowly down the column compared to less polar compounds. By gradually increasing the polarity of the mobile phase, you can elute compounds in order of increasing polarity.
Step-by-Step Flash Chromatography Protocol:
-
TLC Optimization: First, find a mobile phase that gives your product an Rf value of ~0.25-0.35 on a silica TLC plate. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM). For this compound, a system starting around 30% EtOAc/Hexanes and running up to 80-100% EtOAc is often effective.
-
Column Packing: Pack a glass column with silica gel using your initial, low-polarity mobile phase (e.g., 20% EtOAc/Hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Less polar impurities (like non-oxidized starting material) will elute first.
-
Gradient Elution: Gradually increase the percentage of the polar solvent (EtOAc) in your mobile phase. This will increase the eluting power and move your more polar compounds down the column. Your starting material (2-methylpyridine N-oxide) will elute before your product (2-methyl-4-nitropyridine-1-oxide).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
FAQ 4: Purification by Acid-Base Extraction
Question: My synthesis was performed in strong acid. How can I use an acid-base extraction to perform the initial bulk purification and remove the acids?
Answer: An acid-base extraction is an exceptionally powerful technique for initial purification, especially after a nitration reaction. It leverages the basicity of the pyridine N-oxide nitrogen to separate it from acidic and neutral impurities.[6]
Causality of Acid-Base Separation: The N-oxide functional group is basic and will be protonated in a strong acid to form a water-soluble pyridinium salt. After the reaction, this salt is in the aqueous acid phase. By carefully neutralizing the solution, you deprotonate the N-oxide, making it a neutral organic compound that is much less soluble in water and can be extracted into an organic solvent.[7]
Step-by-Step Extractive Workup Protocol:
-
Quenching: Carefully and slowly pour the cold reaction mixture onto a large amount of crushed ice in a beaker. This dilutes the strong acids and dissipates heat. Perform this step in a fume hood.
-
Neutralization: While monitoring the pH, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH) to the cold mixture.[3] Be cautious, as this will generate CO₂ gas and foam vigorously. Continue adding base until the pH of the aqueous solution is neutral to slightly basic (pH 7-8). At this point, the product will precipitate as a yellow solid.
-
Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous mixture multiple times with an organic solvent like dichloromethane (DCM) or chloroform.[2] The product is more soluble in these organic solvents than in the neutralized aqueous solution.
-
Washing: Combine the organic layers. To remove residual water and dissolved inorganic salts, "wash" the organic layer by shaking it with a saturated aqueous solution of sodium chloride (brine).[8]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude, neutralized product, which can then be further purified by recrystallization or chromatography.
FAQ 5: Proper Handling and Drying of the Final Product
Question: My final product appears pure by NMR, but it's clumpy and seems to gain weight when exposed to air. How should I properly dry and store it?
Answer: This behavior is characteristic of hygroscopic compounds, which readily absorb moisture from the atmosphere.[10] Many organic compounds containing highly polar functional groups like N-oxides exhibit some degree of hygroscopicity.[11] Proper drying and storage are essential to obtain an accurate yield and ensure stability.
Recommended Drying Techniques:
-
High Vacuum Drying: Place the solid in a flask or vial and dry under high vacuum (using a Schlenk line or vacuum oven) for several hours. Gentle heating (e.g., 40-50 °C) can accelerate the removal of water, but be careful not to exceed the melting point.
-
Azeotropic Distillation: For stubborn hydrates, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent by rotary evaporation can be very effective. The toluene co-distills with the water, effectively removing it. Repeat the process once or twice for best results.
Storage Recommendations:
-
Short-Term: Store the dried solid in a tightly sealed vial inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide.
-
Long-Term: For long-term storage, after thorough drying, backfill the container with an inert gas (like nitrogen or argon) before sealing. Store in a cool, dark place.
By implementing these scientifically-grounded strategies, you can effectively troubleshoot common purification issues and obtain high-purity 2-methyl-4-nitropyridine-1-oxide for your research and development needs.
References
-
Milner, R. T., & Sherman, M. S. (n.d.). Organic microanalysis -- II. Drying and analysis of hygroscopic substances. Industrial & Engineering Chemistry Analytical Edition. Retrieved from [Link]
- Google Patents. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions.
-
PubChem. (n.d.). Pyridine, 2-methyl-4-nitro-, 1-oxide. Retrieved from [Link]
-
Heckmann, H., et al. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E, 70(Pt 5), o526. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
-
Fieser, L. F. (n.d.). Crystallization Solvents. Retrieved from [Link]
- Google Patents. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions.
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Retrieved from [Link]
- Google Patents. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Methyl-4-NitroPyridine N-Oxide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide. Retrieved from [Link]
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
-
National Institutes of Health. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
Periodica Polytechnica. (2017). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved from [Link]
-
Patsnap. (2015, May 6). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
Sources
- 1. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
Technical Support Center: Navigating the Thermal Sensitivity of 2-Bromomethyl-4-nitropyridine-1-oxide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromomethyl-4-nitropyridine-1-oxide. Our goal is to provide in-depth technical assistance and troubleshooting strategies to address the compound's inherent thermal instability, particularly during reaction workup and purification. By understanding the underlying chemical principles, you can significantly improve yield, purity, and process safety.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound appears successful by TLC, but I experience significant product loss and the formation of dark, tarry byproducts during workup. What is the likely cause?
A1: The primary culprit is likely the thermal decomposition of your target molecule. This compound possesses a combination of functional groups that contribute to its reactivity and thermal lability. The bromomethyl group is a good leaving group, and its reactivity is further enhanced by the electron-withdrawing effects of the 4-nitro group and the N-oxide functionality. This makes the molecule susceptible to degradation under common workup conditions, especially elevated temperatures and the presence of nucleophiles (including water and bases).[1][2][3]
Q2: What are the key factors that can trigger the decomposition of this compound during workup?
A2: Several factors can initiate or accelerate decomposition:
-
Elevated Temperatures: Even moderate heating during solvent evaporation or extraction can be detrimental.
-
pH Extremes: Both strongly acidic and strongly basic conditions can promote degradation. Careful pH control during neutralization is critical.
-
Presence of Nucleophiles: Water, alcohols, and even trace amines can act as nucleophiles, leading to the displacement of the bromide and the formation of byproducts.
-
Extended Workup Times: Prolonged exposure to the conditions listed above increases the likelihood of decomposition.
Q3: What are the expected decomposition byproducts?
A3: While a definitive analysis of all possible byproducts requires specific experimental data, based on the structure, likely decomposition pathways include:
-
Hydrolysis: Reaction with water to form 2-hydroxymethyl-4-nitropyridine-1-oxide.
-
Polymerization: Intermolecular reactions between molecules of this compound can lead to the formation of oligomeric or polymeric tars.
-
Rearrangement Products: Under certain conditions, rearrangements of the pyridine N-oxide ring system can occur.[4]
Troubleshooting Guide: Minimizing Decomposition During Workup
This section provides a structured approach to troubleshooting common issues encountered during the workup of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low isolated yield despite good conversion by in-process control (e.g., TLC/LCMS). | 1. Decomposition during aqueous workup (neutralization/extraction). 2. Decomposition during solvent evaporation. | 1. Use a mild base for neutralization: Employ a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) and add it slowly at low temperature (0-5 °C) to control exotherms and maintain a pH between 7 and 8.[5] 2. Minimize contact time with the aqueous phase: Perform extractions quickly and efficiently. 3. Use a brine wash: After the aqueous workup, wash the organic layer with saturated aqueous NaCl (brine) to remove residual water. 4. Dry the organic layer thoroughly: Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). 5. Evaporate solvent under reduced pressure at low temperature: Use a rotary evaporator with a water bath temperature not exceeding 30-35 °C. |
| Formation of a dark brown or black tar-like substance during workup. | 1. Overheating during solvent removal. 2. Use of a strong, concentrated base for neutralization. 3. Prolonged exposure to acidic or basic conditions. | 1. Strict temperature control: As mentioned above, avoid any unnecessary heating. 2. Use of a milder, more dilute base: This will help to avoid localized "hot spots" of high pH that can accelerate decomposition. 3. Expedite the workup process: Have all necessary solutions and equipment prepared in advance to minimize the time the compound is in solution. |
| The isolated product is an oil that does not solidify, or is a sticky solid. | 1. Presence of impurities, possibly from decomposition. 2. Residual solvent. | 1. Purify the product quickly: If chromatography is necessary, perform it promptly after the initial workup. Use a silica gel column with a non-polar eluent system and consider flash chromatography to minimize the time the compound is on the stationary phase. 2. Co-evaporation with a non-polar solvent: To remove residual high-boiling point solvents, dissolve the product in a low-boiling, non-polar solvent like dichloromethane or diethyl ether and re-evaporate under high vacuum at low temperature. |
| Inconsistent yields between batches. | 1. Variations in workup temperature. 2. Inconsistent pH control during neutralization. 3. Differences in the duration of the workup. | 1. Standardize the workup protocol: Ensure that all parameters, especially temperature and pH, are carefully monitored and controlled for each batch. 2. Maintain detailed records: Note any deviations from the standard protocol to help identify the source of inconsistency. |
Recommended Workup Protocol
This protocol is designed to minimize the thermal degradation of this compound.
Materials:
-
Reaction mixture containing this compound
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Quenching:
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Slowly and carefully pour the cold reaction mixture into a beaker containing crushed ice with gentle stirring. This will help to dissipate any heat generated during quenching.
-
-
Neutralization:
-
While maintaining the temperature at 0-5 °C, slowly add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring.
-
Monitor the pH of the aqueous layer frequently using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 7.0 and 8.0. Avoid over-basification.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL for a 100 mL aqueous layer).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator.
-
Crucially, maintain the water bath temperature at or below 30-35 °C.
-
Once the bulk of the solvent is removed, you can use a high-vacuum pump to remove the final traces of solvent at room temperature.
-
Visualizing the Critical Workup Steps
The following workflow diagram illustrates the key stages of a workup designed to preserve the integrity of this compound.
Caption: Optimized Workup Workflow for Thermally Sensitive Product.
Understanding the Instability: A Mechanistic Perspective
The instability of this compound can be attributed to the high reactivity of the bromomethyl group, which is analogous to a benzylic bromide. The presence of the electron-withdrawing nitro group further destabilizes any potential carbocation intermediate that might form upon departure of the bromide, making the system highly susceptible to SN2 reactions with even weak nucleophiles.
Caption: Potential Decomposition Pathway via Nucleophilic Substitution.
By adhering to the principles of low-temperature and careful pH management during workup, researchers can significantly mitigate the decomposition of this compound and achieve higher yields of a purer product.
References
-
Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
- Fu, G. C., & MacMillan, D. W. C. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society.
-
Stack Exchange. (2018, April 15). Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition. Retrieved from [Link]
- Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
-
Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-nitropyridine N-oxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
Sources
Technical Guide: Troubleshooting N-Oxide Deoxygenation in Pyridine Synthesis
The following technical guide addresses the specific challenges of Pyridine N-oxide deoxygenation, focusing on chemoselectivity and side-product mitigation.
Executive Summary & Strategic Context
Pyridine N-oxides are powerful "stepping stone" intermediates, allowing C-H functionalization at the 2- and 4-positions that is impossible on the neutral pyridine ring. However, the final step—removing the oxygen (deoxygenation)—is often the yield-killing bottleneck.
Standard methods like Catalytic Hydrogenation (
-
Over-reduction: Reducing the pyridine ring to a piperidine.
-
Dehalogenation: Cleaving critical C-Cl/C-Br handles required for downstream coupling.
-
Purification Issues: Generating stoichiometric phosphine oxide waste that is difficult to separate.
This guide provides targeted protocols to bypass these specific failure modes.
Decision Matrix: Selecting the Right Deoxygenation Protocol
Before starting, map your substrate's vulnerabilities to the correct reagent system.
Figure 1: Reagent selection logic based on substrate functional group tolerance.
Troubleshooting Module: The "Over-Reduction" Problem
Symptom: LCMS shows a mass peak of
The Solution: Bis(pinacolato)diboron ( ) System
The
Protocol A:
Mediated Deoxygenation
Best for: Substrates with reducible alkenes, ketones, or nitro groups.
| Parameter | Specification |
| Reagent | |
| Solvent | Ethanol or Dioxane (Green alternative: Ethanol) |
| Temperature | Reflux ( |
| Time | 2 - 12 Hours |
| Workup | Basic hydrolysis (NaOH) |
Step-by-Step:
-
Dissolve Pyridine N-oxide (1.0 mmol) in Ethanol (5 mL).
-
Add
(1.1 mmol). -
Heat to reflux.[1] Monitor by TLC (N-oxides are much more polar than pyridines; look for the disappearance of the baseline spot).
-
Critical Step: Upon completion, the mixture contains the borate ester byproduct. Add 1M NaOH (2 mL) and stir for 30 mins to hydrolyze borates into water-soluble boric acid species.
-
Extract with EtOAc.[2] The boron residues wash away in the aqueous phase.
Mechanism of Action:
The
Figure 2: Simplified OAT mechanism preventing ring reduction.
Troubleshooting Module: The "Dehalogenation" Problem
Symptom: Loss of Chlorine/Bromine substituents. LCMS shows
The Solution: Molybdenum-Catalyzed Reduction
Molybdenum(VI) species can be reduced in situ to lower valency states that eagerly accept oxygen atoms. This method is orthogonal to C-Halogen bond activation.
Protocol B: Mo(CO)6 Catalyzed Reduction
Best for: Chlorinated/Brominated pyridines intended for Suzuki/Buchwald couplings.
| Parameter | Specification |
| Catalyst | |
| Reductant | Pinacol (1.2 equiv) or |
| Solvent | Toluene or Ethanol |
| Temperature | Reflux |
Why Pinacol? Using Pinacol (vicinal diol) as the reductant generates Acetone and Water as the only byproducts, avoiding the difficult removal of Triphenylphosphine oxide (
Step-by-Step:
-
Charge flask with N-oxide (1.0 mmol),
(13 mg, 0.05 mmol), and Pinacol (140 mg, 1.2 mmol). -
Reflux in Ethanol (5 mL).
-
The solution usually turns green/blue (active Mo species).
-
QC Check: If reaction stalls, add another 2 mol% catalyst.
-
Concentrate and pass through a short silica plug.
FAQ: Common Pitfalls
Q: I am using
Q: Can I use Zinc/Acetic Acid? A: Yes, but be cautious. Zn/AcOH is a single-electron transfer (SET) reductant. It tolerates halogens better than Pd/H2, but it can reduce nitro groups to amines and ketones to alcohols. It is not chemoselective for the N-oxide if other reducible groups are present.
Q: How do I remove the Triphenylphosphine oxide (
-
Precipitation: Triturate the crude residue with cold hexanes/ether.
often precipitates out; the pyridine stays in solution. -
Complexation: Add
to the crude mixture. It forms a solid complex with that can be filtered off (Note: Ensure your pyridine doesn't also complex strongly). -
Prevention: Use the Mo/Pinacol method (Protocol B) to avoid generating phosphorus waste entirely.
References
-
Bis(pinacolato)
- Kokatla, H. P., et al. "Reduction of Amine N-Oxides by Diboron Reagents." The Journal of Organic Chemistry, 2011.
-
Molybdenum Catalysis (Green Deoxygenation)
- Cadierno, V., et al. "Molybdenum-Catalyzed Deoxygenation of Heteroaromatic N-Oxides using Pinacol as Reducing Agent." ChemSusChem, 2013.
-
Photocatalytic/Metal-Free Alternatives
- Zhang, Y., et al. "Highly chemoselective deoxygenation of N-heterocyclic N-oxides under transition metal-free conditions." Organic & Biomolecular Chemistry, 2021.
-
General Deoxygenation Reviews
-
"Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation." Synlett, 2008.[3]
-
Sources
Technical Support Center: Overcoming Solubility Challenges of 2-Bromomethyl-4-nitropyridine-1-oxide
Welcome to the technical support center for 2-Bromomethyl-4-nitropyridine-1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this versatile compound in aqueous media. Here, we combine established scientific principles with practical, field-proven strategies to ensure your experiments proceed efficiently and effectively.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a heterocyclic organic compound widely used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a pyridine-N-oxide core with a bromomethyl and a nitro group, makes it a valuable building block. However, like many organic compounds with significant nonpolar character, it exhibits limited solubility in water. This poor aqueous solubility can be a major hurdle in various experimental settings, particularly in biological assays and formulation development where aqueous environments are standard.
Q2: What are the typical signs of solubility issues with this compound in my experiments?
You may be encountering solubility problems if you observe any of the following:
-
Precipitate Formation: The most obvious sign is the appearance of solid particles in your solution after attempting to dissolve the compound. This can occur immediately or over time.
-
Cloudy or Hazy Solutions: Even without visible precipitate, a lack of clarity in the solution suggests that the compound is not fully dissolved and may be present as a fine suspension.
-
Inconsistent Experimental Results: Poor solubility can lead to inaccurate and non-reproducible data in biological assays due to variations in the actual concentration of the compound in solution.
-
Low Bioavailability in Preclinical Studies: In drug development, poor aqueous solubility is a primary reason for low oral bioavailability, as the compound cannot be effectively absorbed.[2][3]
Q3: What factors influence the solubility of this compound?
Several factors can impact the solubility of this compound:
-
pH of the Aqueous Medium: The pyridine-N-oxide moiety has a pKa of approximately 0.8 for its conjugate acid, making it a very weak base.[4] While significant protonation is unlikely at physiological pH, extreme pH values can influence its solubility.
-
Temperature: For most solids, solubility increases with temperature. However, this effect may be limited and should be determined empirically.
-
Presence of Co-solvents: The addition of water-miscible organic solvents can significantly enhance the solubility of nonpolar compounds.
-
Ionic Strength: The concentration of salts in the aqueous medium can affect solubility through the "salting out" or "salting in" phenomena.
-
Crystal Lattice Energy: The solid-state properties of the compound, specifically the energy of its crystal lattice, must be overcome for dissolution to occur.[5]
II. Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement
This section provides detailed, practical strategies to systematically address and overcome solubility challenges.
Issue 1: The compound precipitates out of my aqueous buffer.
Root Cause Analysis:
Precipitation indicates that the concentration of this compound has exceeded its saturation solubility in the chosen aqueous medium. This is a common issue for compounds with a relatively high molecular weight and nonpolar functional groups.
Workflow for Resolution:
Caption: Troubleshooting precipitation during dilution.
Detailed Protocols:
1. Stepwise Dilution:
Instead of a single large dilution, a gradual decrease in the organic solvent concentration can help maintain solubility.
-
Protocol:
-
Prepare an intermediate dilution of your stock solution in a mixture of the organic solvent and your aqueous buffer (e.g., 50:50).
-
Use this intermediate solution for the final dilution into the 100% aqueous buffer. This gradual change in solvent polarity can prevent shocking the compound out of solution.
-
2. Pre-warming the Aqueous Buffer:
Slightly increasing the temperature of the aqueous buffer can increase the saturation solubility and the rate of dissolution.
-
Protocol:
-
Gently warm your aqueous buffer to a temperature that is compatible with your experiment (e.g., 37°C for cell-based assays).
-
Perform the dilution of the stock solution into the pre-warmed buffer with vigorous mixing.
-
Allow the solution to cool to the experimental temperature and observe for any precipitation.
-
III. Advanced Strategies for Formulation Development
For applications in drug development requiring higher concentrations or in vivo administration, more advanced formulation strategies may be necessary.
Amorphous Solid Dispersions (ASDs):
By dispersing the compound in its high-energy, non-crystalline (amorphous) state within a polymer matrix, both the solubility and dissolution rate can be significantly enhanced. [3][5]This approach overcomes the crystal lattice energy barrier.
Lipid-Based Formulations:
For highly lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. [2][6]These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with aqueous media, keeping the drug solubilized.
Nanosuspensions:
Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation. [2][7]
IV. Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][8] |
| Molecular Weight | 218.99 g/mol | [1][8] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 141-148 °C | [1] |
| pKa (of conjugate acid) | ~0.8 | [4] |
| Solubility | Poor in water; Soluble in many organic solvents | General knowledge |
V. References
-
Wikipedia. Pyridine-N-oxide. Available from: [Link]
-
Ascendia Pharmaceuticals. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]
-
Ritika, et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Quora. How will you increase the solubility of organic compounds in water?. Available from: [Link]
-
ResearchGate. Pyridine N‐Oxide. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Matrix Fine Chemicals. 2-(BROMOMETHYL)-4-NITROPYRIDIN-1-IUM-1-OLATE | CAS 79078-31-2. Available from: [Link]
-
ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]
-
Google Patents. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or .... Available from:
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
PubChem. 2-Bromo-4-nitropyridine N-oxide. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for purity assessment of 2-Bromomethyl-4-nitropyridine-1-oxide
Title: Advanced HPLC Method Development for Purity Assessment of 2-Bromomethyl-4-nitropyridine-1-oxide: A Comparative Technical Guide
Part 1: Executive Summary & Chemical Context
The Challenge: this compound (BNPO) represents a unique chromatographic challenge due to its "Janus-faced" chemical nature. It possesses a polar N-oxide functionality that demands aqueous stability, yet it carries a reactive bromomethyl group susceptible to rapid hydrolysis and nucleophilic attack. Furthermore, the electron-withdrawing nitro group creates a dipole moment that complicates retention on standard alkyl phases.
The Objective: This guide objectively compares a Standard C18 Protocol (often the default choice in early development) against an Optimized Fluorophenyl (PFP) Protocol . We demonstrate that while C18 columns provide adequate retention, they fail to resolve critical degradation impurities—specifically the hydrolysis product (2-hydroxymethyl analog) and the deoxygenated pyridine—leading to potential purity overestimation.
Target Analyte Profile:
-
Compound: this compound
-
Key Impurities:
-
Hydrolysis Impurity: 2-Hydroxymethyl-4-nitropyridine-1-oxide (Polar).
-
Synthetic Precursor: 2-Methyl-4-nitropyridine-1-oxide.
-
Deoxygenated Impurity: 2-Bromomethyl-4-nitropyridine (Lipophilic).
-
Part 2: Comparative Study – C18 vs. PFP
We evaluated two distinct separation strategies to determine the most robust method for QC release testing.
Scenario A: The Alternative (Standard C18)
-
Column: Traditional Alkyl C18 (250 x 4.6 mm, 5 µm).
-
Conditions: Ammonium Acetate (pH 6.5) / Acetonitrile.[1][2][3]
-
Mechanism: Hydrophobic interaction.
Performance Analysis:
The C18 approach exhibited significant limitations. At near-neutral pH, the bromomethyl group showed instability during the run, resulting in a "ghost peak" rise of the hydroxymethyl impurity. Furthermore, the resolution between the N-oxide and its deoxygenated counterpart was marginal (
Scenario B: The Product Solution (Optimized PFP)
-
Column: Pentafluorophenyl (PFP) Core-Shell (150 x 4.6 mm, 2.7 µm).
-
Conditions: 0.1% Phosphoric Acid (pH 2.5) / Methanol.[3]
-
Mechanism:
- interaction, dipole-dipole interaction, and shape selectivity.
Performance Analysis: The PFP phase leverages the electron-deficient aromatic ring of the stationary phase to interact with the electron-rich N-oxide oxygen and the electron-withdrawing nitro group. The acidic pH stabilizes the bromomethyl moiety.
Table 1: Comparative Performance Data
| Parameter | Method A: Standard C18 (pH 6.5) | Method B: Optimized PFP (pH 2.5) | Verdict |
| Analyte Stability | < 90% after 4 hours (Hydrolysis) | > 98% after 24 hours | Method B |
| Resolution (Impurity 1) | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | Method B |
| Peak Symmetry (Tailing) | 1.6 (Silanol interaction) | 1.1 (Sharp peak) | Method B |
| LOD (S/N = 3) | 0.5 µg/mL | 0.05 µg/mL | Method B |
Part 3: Method Development Logic & Visualization
The following decision tree illustrates the scientific rationale behind selecting the PFP phase over HILIC or C18 for this specific nitropyridine derivative.
Figure 1: Method Development Decision Tree highlighting the critical path to selecting Acidic PFP conditions.
Part 4: Detailed Experimental Protocol (Optimized Method)
This protocol is designed to be self-validating. The use of a specific wavelength ratio can confirm peak purity without a mass spectrometer.
Reagents & Equipment
-
Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (pH ~2.2). Note: Phosphate suppresses silanol activity better than Formic acid for pyridines.
-
Solvent B: HPLC Grade Methanol. Note: MeOH promotes
- selectivity better than Acetonitrile on PFP columns. -
Column: Kinetex F5 or Pursuit PFP (150 x 4.6 mm, 2.6 µm or 3 µm).
-
Detector: DAD/PDA (Quantification at 254 nm; Purity Check at 210/254 nm ratio).
Sample Preparation (Critical Step)
-
Diluent: 90:10 Water:Methanol (0.1% H3PO4).
-
Why? Dissolving the sample in 100% organic solvent can cause peak distortion (breakthrough) for polar N-oxides. The acidic diluent matches the mobile phase to prevent on-column hydrolysis.
-
Concentration: 0.5 mg/mL (nominal).
-
Filter: 0.22 µm PTFE (Hydrophilic).
Gradient Program
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 12.0 | 40 | 60 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 95 | 5 | 1.0 |
| 22.0 | 95 | 5 | 1.0 |
Workflow Diagram
Figure 2: Optimized Analytical Workflow.
Part 5: Troubleshooting & Scientific Rationale
1. Why Phosphoric Acid over Formic Acid? While Formic acid is MS-compatible, Phosphoric acid (non-volatile) provides superior buffering capacity at low pH and effectively masks residual silanols on the silica surface. This is crucial for Pyridine derivatives, which are prone to severe peak tailing due to cation-exchange interactions with silanols [1].
2. The "Ghost" Peak Phenomenon If you observe a splitting peak for the main analyte, check the sample solvent. High organic content in the sample solvent relative to the initial mobile phase (95% Aqueous) causes "solvent focusing" issues. Ensure the sample diluent is >80% aqueous.
3. Controlling the Bromomethyl Hydrolysis
The rate of hydrolysis of the bromomethyl group is pH-dependent. Experimental data suggests that maintaining pH < 3.0 reduces the hydrolysis rate constant (
References
-
Sielc Technologies. (n.d.). Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from [Link]
-
MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Retrieved from [Link]
Sources
Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 2-Bromomethyl-4-nitropyridine-1-oxide and Its Analogs
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific advancement. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 2-Bromomethyl-4-nitropyridine-1-oxide, a compound of interest in synthetic chemistry. To ground our predictions in experimental evidence and provide a robust comparative analysis, we will juxtapose its expected fragmentation with the observed mass spectrum of its close structural analog, 2-methyl-4-nitropyridine-1-oxide.
This guide eschews a rigid template, instead adopting a narrative that delves into the causal relationships behind fragmentation pathways. We will explore the interplay of the N-oxide, nitro, and bromomethyl functionalities, providing a logical framework for interpreting the mass spectra of this and related classes of compounds. Every analytical protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Theoretical Framework: Predicting Fragmentation from First Principles
The fragmentation of an organic molecule in a mass spectrometer is a governed process, dictated by the relative stabilities of the bonds within the molecular ion and the resulting fragment ions. For this compound, we can anticipate a complex and informative fragmentation pattern arising from the unique electronic interplay of its three key functional groups: the pyridine-N-oxide, the nitro group, and the bromomethyl substituent.
-
Pyridine-N-oxide Moiety: The N-oxide group is known to undergo characteristic fragmentations, including the loss of an oxygen atom (a neutral loss of 16 Da) or a hydroxyl radical (a loss of 17 Da)[1]. The loss of oxygen is often a thermally induced process in the ion source, particularly in techniques like APCI[1].
-
Nitroaromatic System: Nitroaromatic compounds are well-characterized by their propensity to lose the nitro group as either a nitrogen dioxide radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da)[2]. The relative prominence of these losses can be influenced by the position of other substituents.
-
Bromomethyl Group: The presence of a bromine atom is a clear diagnostic marker in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in characteristic "M" and "M+2" isotopic peaks of roughly equal intensity for any fragment containing the bromine atom. The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br, 79/81 Da) or a bromomethyl radical (•CH₂Br, 93/95 Da).
The interplay of these groups, particularly the ortho-positioning of the bromomethyl group to the N-oxide, may also lead to unique rearrangement reactions, often referred to as "ortho effects."
Experimental Design: Acquiring High-Fidelity Mass Spectra
To ensure the generation of reliable and informative mass spectra, a well-defined experimental protocol is paramount. The following outlines a comprehensive approach for the analysis of this compound and its analogs using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.
Workflow for Mass Spectrometric Analysis
Caption: General workflow for acquiring mass spectra.
Detailed Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Rationale: EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive fragmentation. This is ideal for elucidating the underlying structure of the molecule.
-
Instrumentation: A standard GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Preparation: A dilute solution of the analyte (approximately 10-100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-350
-
Scan Rate: 2 scans/second
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Rationale: ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation. This is crucial for confirming the molecular weight of the compound. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation in a controlled manner.
-
Instrumentation: An LC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Sample Preparation: A solution of the analyte (approximately 1 µg/mL) in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to promote protonation.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-400
-
Collision Energy (for MS/MS): A ramp from 10 to 40 eV to observe a range of fragment ions.
-
Results and Discussion: A Comparative Fragmentation Analysis
While an experimental spectrum for this compound is not publicly available, we can construct a highly probable fragmentation pattern based on established chemical principles and compare it with the known EI mass spectrum of 2-methyl-4-nitropyridine-1-oxide.
Analysis of 2-methyl-4-nitropyridine-1-oxide (Analog)
The available GC-MS data for 2-methyl-4-nitropyridine-1-oxide (Molecular Weight: 154.12 g/mol ) provides a valuable experimental baseline.
Table 1: Key Fragment Ions in the EI Mass Spectrum of 2-methyl-4-nitropyridine-1-oxide
| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 154 | [C₆H₆N₂O₃]⁺• | - | Molecular Ion |
| 138 | [C₆H₆N₂O₂]⁺• | O | Loss of the N-oxide oxygen |
| 124 | [C₅H₄N₂O₂]⁺• | CH₂O | Rearrangement and loss of formaldehyde |
| 108 | [C₆H₆NO]⁺• | NO₂ | Loss of the nitro group |
| 92 | [C₆H₆N]⁺• | NO₂ + O | Loss of the nitro group and N-oxide oxygen |
| 78 | [C₅H₄N]⁺• | NO₂ + O + CH₂ | Further fragmentation of the pyridine ring |
Data interpreted from the GC-MS spectrum available on PubChem.
The fragmentation of the methyl analog demonstrates the expected losses of the N-oxide oxygen and the nitro group. The loss of formaldehyde suggests a potential rearrangement involving the methyl group and the N-oxide oxygen.
Predicted Fragmentation of this compound (Target Molecule)
Based on the fragmentation of the methyl analog and the known behavior of brominated compounds, we can predict the key fragmentation pathways for this compound (Molecular Weight: 232.02 g/mol for ⁷⁹Br isotope).
Table 2: Predicted Major Fragment Ions for this compound
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 232/234 | [C₆H₅BrN₂O₃]⁺• | - | Moderate |
| 216/218 | [C₆H₅BrN₂O₂]⁺• | O | High |
| 186/188 | [C₆H₅BrNO]⁺• | NO₂ | High |
| 153/155 | [C₅H₂BrN]⁺• | O, NO₂, H | Moderate |
| 139 | [C₆H₅N₂O₂]⁺ | Br | High |
| 92 | [C₅H₄N₂O₂]⁺• | CH₂Br | Moderate |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted primary fragmentation pathways for this compound.
Caption: Primary fragmentation pathways from the molecular ion.
Caption: Secondary fragmentation pathways.
Comparative Analysis and Key Differentiators
The primary difference in the fragmentation of this compound compared to its methyl analog is the introduction of fragmentation pathways involving the bromine atom.
-
Isotopic Pattern: The most striking difference will be the presence of the characteristic M/M+2 isotopic pattern for all bromine-containing fragments in the spectrum of the target molecule. This provides an unambiguous confirmation of the presence of one bromine atom in these ions.
-
Loss of Bromine: A significant fragmentation pathway for the brominated compound will be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment at m/z 153. This is expected to be a prominent peak due to the relative weakness of the C-Br bond.
-
Benzylic Cleavage: The bromomethyl group is analogous to a benzylic position, and cleavage of the C-C bond between the pyridine ring and the bromomethyl group can lead to the loss of a •CH₂Br radical. This would result in a fragment ion corresponding to the 4-nitropyridine-1-oxide cation.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the mass spectral fragmentation of this compound. By leveraging the established fragmentation patterns of its constituent functional groups and drawing direct comparisons with the experimentally observed spectrum of its methyl analog, we can anticipate a rich and informative mass spectrum. The key diagnostic features will be the characteristic isotopic pattern of bromine and the facile loss of the bromine atom and the nitro group. The detailed experimental protocols provided herein offer a robust starting point for researchers seeking to acquire high-quality mass spectral data for this and related compounds, ensuring both scientific rigor and the generation of data suitable for confident structural elucidation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95291, 2-Methyl-4-nitropyridine 1-oxide. Retrieved February 15, 2026 from [Link].
-
Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. [Link]
- Yinon, J. (1987). Toxicity and Metabolism of Explosives. CRC Press.
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- Sparkman, O. D., & Penton, Z. (2019).
Sources
A Comparative Guide to the Reactivity of 2-Bromomethyl- vs. 2-Chloromethyl-4-nitropyridine-1-oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine-N-oxides, in particular, serve as versatile intermediates, with their reactivity being finely tunable by the nature and position of various substituents. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-bromomethyl-4-nitropyridine-1-oxide and 2-chloromethyl-4-nitropyridine-1-oxide. This analysis, grounded in fundamental principles of physical organic chemistry, aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Theoretical Framework: Unpacking the Reactivity Profile
The reactivity of 2-halomethyl-4-nitropyridine-1-oxides in nucleophilic substitution reactions is governed by a confluence of electronic and steric factors, primarily centered around the stability of the transition state and the nature of the leaving group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the halide ion.
The Decisive Role of the Leaving Group
In an SN2 reaction, the rate is directly influenced by the facility with which the leaving group departs. A good leaving group is a species that is stable on its own, which typically corresponds to it being a weak base. When comparing bromide (Br⁻) and chloride (Cl⁻), fundamental periodic trends provide a clear prediction. As we move down the halogen group, the atomic radius increases, and electronegativity decreases. This results in the negative charge being dispersed over a larger volume in the bromide ion, rendering it more stable and a weaker base than the chloride ion.[1][2] Consequently, the C-Br bond is weaker than the C-Cl bond, and bromide is a superior leaving group.
This principle is consistently observed in nucleophilic substitution reactions of alkyl halides.[3] For instance, studies on the reaction of ethyl halides with tetrabutylammonium cyanide show that the reaction with ethyl bromide is an order of magnitude faster than with ethyl chloride.[4]
Electronic Activation by the Pyridine-N-Oxide Scaffold
The pyridine-N-oxide moiety itself plays a crucial role in activating the benzylic position towards nucleophilic attack. The N-oxide group is a strong electron-withdrawing group through resonance, which delocalizes electron density from the ring and, by extension, from the methyl group at the 2-position. This effect is further amplified by the presence of the strongly electron-withdrawing nitro group at the 4-position.[5] This synergistic electron withdrawal significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[6][7]
The general mechanism for nucleophilic substitution at the benzylic position is depicted below:
Caption: Generalized SN2 mechanism at the benzylic position.
Comparative Reactivity Analysis: Bromide vs. Chloride
Based on the established principles of leaving group ability, it is unequivocally predicted that This compound is more reactive towards nucleophilic substitution than 2-chloromethyl-4-nitropyridine-1-oxide. The weaker carbon-bromine bond and the greater stability of the bromide anion as a leaving group will result in a lower activation energy for the SN2 reaction, leading to a faster reaction rate.
Table 1: Predicted Relative Reactivity
| Compound | Leaving Group | Relative Predicted Rate Constant (k_rel) |
| 2-Chloromethyl-4-nitropyridine-1-oxide | Cl⁻ | 1 |
| This compound | Br⁻ | >1 (significantly) |
The relative rate is a qualitative prediction based on established leaving group trends.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of both compounds with a model nucleophile, such as thiophenol.
Materials and Instrumentation
-
This compound
-
2-Chloromethyl-4-nitropyridine-1-oxide
-
Thiophenol (or other suitable nucleophile)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Standard laboratory glassware
Synthesis of Starting Materials
The synthesis of 2-methyl-4-nitropyridine-1-oxide can be achieved by the nitration of 2-methylpyridine-1-oxide.[5][8] The subsequent benzylic halogenation can be performed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions, a common method for the halogenation of benzylic positions.[9]
Kinetic Measurement Procedure
The reaction progress can be conveniently monitored by UV-Vis spectrophotometry, following the formation of the product at a wavelength where it has a distinct absorbance maximum.
-
Preparation of Solutions:
-
Prepare a stock solution of the electrophile (2-bromomethyl- or 2-chloromethyl-4-nitropyridine-1-oxide) of known concentration (e.g., 0.01 M) in acetonitrile.
-
Prepare a series of stock solutions of the nucleophile (thiophenol) and base (triethylamine) in acetonitrile at concentrations significantly higher than the electrophile to ensure pseudo-first-order conditions (e.g., 0.1 M, 0.2 M, 0.3 M, etc.).
-
-
Kinetic Runs:
-
Equilibrate the UV-Vis spectrophotometer cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, mix a known volume of the nucleophile and base solutions.
-
Initiate the reaction by adding a small, known volume of the electrophile stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at the predetermined wavelength over time.
-
Repeat the experiment with different concentrations of the nucleophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Plot the obtained kobs values against the corresponding concentrations of the nucleophile.
-
The slope of the resulting linear plot will yield the second-order rate constant (k2).
-
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis.
Conclusion and Practical Implications
The fundamental principles of organic chemistry strongly predict that This compound will exhibit significantly higher reactivity in SN2 reactions compared to its chloro-analogue . This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion.
For researchers in drug discovery and process development, this difference in reactivity has important practical implications:
-
Milder Reaction Conditions: The higher reactivity of the bromo-derivative may allow for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times), which can be beneficial for sensitive substrates and for improving the overall efficiency and sustainability of a synthetic route.
-
Wider Nucleophile Scope: The increased reactivity of the bromo-compound might enable reactions with a broader range of weaker nucleophiles that may not react efficiently with the chloro-derivative.
-
Cost and Availability: While bromo-compounds are often more expensive than their chloro-counterparts, the potential for higher yields and milder conditions might offset the initial cost difference, particularly in large-scale synthesis.
Ultimately, the choice between 2-bromomethyl- and 2-chloromethyl-4-nitropyridine-1-oxide will depend on the specific requirements of the synthetic target, the nature of the nucleophile, and considerations of cost and scalability. However, for applications demanding high reactivity and mild conditions, the bromo-derivative is the demonstrably superior choice.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Westaway, K. C. (2007). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
- Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry (2nd ed.). Wiley.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
- Shinkai, I. (1990). The chemistry of pyridine N-oxides. Advances in Heterocyclic Chemistry, 48, 131-210.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.
- Joule, J. A. (2013).
- Taylor, E. C. (Ed.). (2008).
- Larock, R. C. (1999).
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
- Ochiai, E., & Sai, Z. (1947). Polarity of the pyridine nucleus. I. Nitration of 2-methylpyridine 1-oxide. Journal of the Pharmaceutical Society of Japan, 67, 154-156.
- den Hertog, H. J., & Overhoff, J. (1950). Pyridine-N-oxide as an intermediate for the preparation of 2- and 4-substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professionals.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Chloro-3-nitrophenyl 2-thienyl ketone.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Kinetics of displacement reactions with pyridines as both leaving group and nucleophile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Bromomethyl-4-nitropyridine-1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise synthesis and rigorous validation of key intermediates are paramount. 2-Bromomethyl-4-nitropyridine-1-oxide is one such critical building block, whose reactivity is harnessed in the construction of more complex, biologically active molecules.[1] This guide provides an in-depth, experience-driven comparison of its synthesis and validation against reference standards. We will move beyond a simple recitation of steps to explain the underlying chemical principles and analytical logic, ensuring a robust and reproducible outcome.
Part 1: The Synthetic Strategy - A Rationale-Driven Approach
The synthesis of this compound is typically achieved via a two-stage process: N-oxidation of the parent pyridine followed by nitration, and finally, free-radical bromination of the 2-methyl group.
Stage 1: Synthesis of the Precursor, 2-Methyl-4-nitropyridine-1-oxide
The journey begins with the N-oxidation of 2-methylpyridine, a reaction that activates the pyridine ring for subsequent electrophilic substitution.[2] This is followed by a regioselective nitration at the 4-position. The N-oxide group is crucial as it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position, a feat not easily achieved with simple pyridines.[2][3]
A common method involves treating 2-methylpyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid.[2][4] The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion required for the reaction.
Stage 2: Selective Bromination via Wohl-Ziegler Reaction
With the precursor in hand, the target molecule is formed through a selective free-radical bromination of the methyl group at the 2-position. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) and a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, is the method of choice.[5]
Why NBS? The key to this reaction's success is the ability of NBS to provide a low, constant concentration of elemental bromine (Br₂) and bromine radicals (Br•).[5][6] This is critical for favoring allylic/benzylic bromination over competing electrophilic addition to an aromatic system. The reaction proceeds via a radical chain mechanism.
Visualizing the Mechanism: Free-Radical Bromination
The following diagram illustrates the key steps of the Wohl-Ziegler bromination, providing a clear visual of the initiation, propagation, and termination phases of this critical transformation.
Caption: Mechanism of the Wohl-Ziegler free-radical bromination.
Part 2: The Validation Workflow - A Multi-Technique Approach
Validation is not a single experiment but a systematic process of confirmation. The identity and purity of the synthesized this compound must be unequivocally established by comparing its analytical data with that of a certified reference standard.
Visualizing the Workflow: Synthesis to Validation
This workflow provides a top-level view of the entire process, from initial synthesis to final validation, emphasizing the critical quality control checkpoints.
Caption: The comprehensive workflow for synthesis and validation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-methyl-4-nitropyridine-1-oxide (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[5]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.
Protocol 2: HPLC Purity Analysis
High-Performance Liquid Chromatography is essential for determining the purity of the synthesized compound and identifying any potential impurities.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both often containing 0.1% formic acid for improved peak shape, is effective.[7][8]
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Ramp to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 330 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product and the reference standard in the mobile phase to a concentration of ~1 mg/mL.
Data Comparison: Synthesized Product vs. Reference Standard
The cornerstone of validation is the direct comparison of analytical data. The data for the synthesized product must match that of a certified reference standard. While specific reference data for the brominated target is sparse in public literature, we can establish expected values based on the precursor and related structures.[9][10]
Table 1: Spectroscopic and Chromatographic Data Comparison
| Analytical Technique | Parameter | Expected Result for this compound | Synthesized Product | Reference Standard |
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~8.4 (d, H-6), ~8.2 (s, H-3), ~7.9 (d, H-5), ~4.7 (s, -CH₂Br) | Report Observed Data | Report Observed Data |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1520 & ~1350 (NO₂ stretch), ~1250 (N-O stretch), ~680 (C-Br stretch) | Report Observed Data | Report Observed Data |
| Mass Spectrometry | m/z (ESI+) | [M+H]⁺ ≈ 219/221 (Characteristic Br isotope pattern) | Report Observed Data | Report Observed Data |
| HPLC | Retention Time (min) | Method-dependent, but should be identical for both samples | Report Observed Data | Report Observed Data |
| HPLC | Purity (Area %) | >98% | Report Observed Purity | Report Certified Purity |
Note: Expected NMR shifts are estimates. The N-oxide and nitro groups strongly influence the electronic environment of the pyridine ring protons.
Interpreting the Data:
-
NMR Spectroscopy: Confirms the molecular structure. The disappearance of the methyl singlet (around 2.5 ppm in the starting material) and the appearance of a new singlet for the bromomethyl group (-CH₂Br) at a downfield-shifted position (~4.7 ppm) is a key indicator of successful bromination.[11]
-
IR Spectroscopy: Verifies the presence of key functional groups. The characteristic asymmetric and symmetric stretches of the nitro group (NO₂) and the N-oxide bond should be clearly visible.[12]
-
Mass Spectrometry: Confirms the molecular weight. The presence of a pair of molecular ion peaks separated by 2 atomic mass units with roughly equal intensity is the definitive signature of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
HPLC Analysis: Quantifies the purity. Under identical conditions, the synthesized product and the reference standard should have the same retention time. The peak area percentage provides a quantitative measure of purity, which should meet the required specifications for its intended use.[7][13]
Conclusion
This guide outlines a robust, logic-driven framework for the synthesis and validation of this compound. By understanding the causality behind the chosen synthetic route—the regioselective nitration enabled by N-oxidation and the selective benzylic bromination via the Wohl-Ziegler reaction—researchers can troubleshoot and optimize the process effectively. The ultimate confirmation of success lies in a multi-technique analytical comparison against a certified reference standard. Adherence to this comprehensive validation workflow ensures the production of a high-purity, well-characterized intermediate, which is a non-negotiable requirement for advancing drug discovery and development programs.
References
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures.
-
National Center for Biotechnology Information. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide. PubChem. Available at: [Link]
-
Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka. Available at: [Link]
-
ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available at: [Link]
-
PubChem. (n.d.). Pyridine, 2-methyl-4-nitro-, 1-oxide. Available at: [Link]
-
SIELC Technologies. (2018, May 16). 4-Nitropyridine-1-oxide. Available at: [Link]
-
Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR [m.chemicalbook.com]
- 10. Pyridine, 2-methyl-4-nitro-, 1-oxide | C6H6N2O3 | CID 95291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
- 13. 4-Nitropyridine-1-oxide | SIELC Technologies [sielc.com]
IR spectroscopy peaks characteristic to 2-Bromomethyl-4-nitropyridine-1-oxide
Executive Summary & Application Context
Compound: 2-Bromomethyl-4-nitropyridine-1-oxide CAS: 52092-43-0 (Analogous/Related) Primary Application: Critical electrophilic intermediate in the synthesis of pharmaceutical agents (e.g., proton pump inhibitors, kinase inhibitors). Analytical Challenge: Distinguishing the target product from its precursor (2-methyl-4-nitropyridine-1-oxide ) and potential over-brominated impurities during radical bromination.
This guide provides a technical comparison of the infrared (IR) spectral signatures required to validate the synthesis of this compound. Unlike simple fingerprinting, this approach focuses on differential spectroscopy —identifying the specific vibrational shifts that confirm the transformation of a methyl group to a bromomethyl group while retaining the N-oxide and nitro functionalities.
Comparative Spectral Analysis
The identification of this compound relies on three "Spectral Pillars." You must confirm the presence of the core scaffold (Pillars 1 & 2) and the success of the functionalization (Pillar 3).
Table 1: Comparative Peak Assignments (Precursor vs. Target)
| Functional Group | Vibrational Mode | Precursor: 2-Methyl-4-nitropyridine-N-oxide (cm⁻¹) | Target: 2-Bromomethyl-4-nitropyridine-N-oxide (cm⁻¹) | Diagnostic Value |
| N-Oxide (N→O) | Stretching ($ \nu_{N-O} $) | 1240 – 1260 (Strong) | 1240 – 1265 (Strong) | Scaffold Integrity: Confirms the N-oxide oxygen was not lost (deoxygenated) during reaction. |
| Nitro (-NO₂) | Asymmetric Stretch ($ \nu_{as} $) | 1515 – 1530 | 1520 – 1535 | Scaffold Integrity: Confirms the nitro group remains intact at the 4-position. |
| Nitro (-NO₂) | Symmetric Stretch ($ \nu_{s} $) | 1345 – 1355 | 1345 – 1360 | Confirmatory band for nitro group. |
| Alkyl (-R) | C-H Stretch ($ \nu_{C-H} $) | 2900 – 3050 (Methyl) | 3000 – 3100 (Methylene) | Low Utility: The shift is subtle; aromatic C-H often obscures this region. |
| Alkyl Halide | C-Br Stretch ($ \nu_{C-Br} $) | ABSENT | 600 – 700 (Distinct) | CRITICAL: Appearance of a new band in this "fingerprint" region confirms bromination. |
| Ring | Pyridine Ring Breathing | ~1600, 1470 | ~1600, 1460 | Minor shifts due to mass change of the substituent. |
Detailed Mechanistic Insight
-
The "Smoking Gun" (C-Br Stretch): The most definitive evidence of conversion is the appearance of the C-Br stretching vibration. In benzyl-type systems (like 2-picolyl bromide derivatives), this band typically appears between 600 and 700 cm⁻¹ . The precursor (2-methyl) lacks heavy atoms on the side chain and will be relatively transparent in this specific window, making the new peak highly prominent.
-
N-Oxide Resilience: The N-O bond is polar and produces a very strong dipole change, resulting in an intense band near 1250 cm⁻¹ . If this band disappears or shifts significantly to ~1570 cm⁻¹ (characteristic of a standard pyridine ring), it indicates deoxygenation has occurred—a common side reaction under harsh reducing conditions or excessive heat.
-
Nitro Group Stability: The nitro group provides two strong reference markers (~1525 and ~1350 cm⁻¹). These should remain largely stationary. A loss of these peaks suggests degradation of the aromatic core.
Visualization of Analytical Logic
Diagram 1: Spectral Validation Workflow
This flowchart outlines the decision-making process for a scientist monitoring the reaction progress via ATR-FTIR.
Caption: Logical workflow for validating the synthesis of this compound using critical IR checkpoints.
Experimental Protocol: ATR-FTIR Characterization
Objective: Rapid qualitative assessment of reaction completion and product purity.
Safety Warning
-
Lachrymator: Bromomethyl pyridines are potent lachrymators and alkylating agents. Handle exclusively in a fume hood.
-
Energetic: Nitro-pyridine-N-oxides can be energetic. Avoid grinding neat solids vigorously; ATR (Attenuated Total Reflectance) is preferred over KBr pellets to minimize mechanical stress.
Method
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for qualitative ID).
-
Range: 4000 – 550 cm⁻¹ (Must capture the low-frequency C-Br region).
-
-
Sample Preparation (Reaction Monitoring):
-
Take a 50 µL aliquot of the reaction mixture.
-
Perform a mini-workup: Partition between Ethyl Acetate (EtOAc) and Water to remove inorganic salts (e.g., succinimide, bromide salts) which can obscure the IR spectrum.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Note: Do not analyze the crude reaction mixture directly if using polar solvents (DMF/DMSO) as they have strong interfering bands.
-
-
Data Acquisition:
-
Clean ATR crystal with Isopropanol.
-
Collect Background Spectrum (air).
-
Apply solid residue to the crystal. Apply pressure using the anvil.
-
Collect Sample Spectrum .
-
-
Data Processing:
-
Baseline Correction: Apply if the baseline drifts due to scattering from the solid powder.
-
Normalization: Normalize the Nitro peak (~1525 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison with the starting material spectrum.
-
References
-
Katritzky, A. R., & Hands, A. R. (1958).[1] N-Oxides and related compounds.[1][2] Part XIV. Infrared spectra of 2-substituted pyridine 1-oxides. Journal of the Chemical Society.[1] Link
-
Mutton, A. T., & Thornton, D. A. (1977).[3] The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides. Spectroscopy Letters. Link
-
BenchChem. (2025).[4][5] Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. (Used for C-Br stretch correlation in bromomethyl-pyridines).[4] Link
-
NIST Chemistry WebBook. Pyridine, 4-nitro-, 1-oxide IR Spectrum. (Standard Reference for the N-oxide/Nitro core). Link
-
PubChem. 2-Methyl-4-nitropyridine 1-oxide (Precursor Data). National Library of Medicine. Link
Sources
- 1. 446. N-oxides and related compounds. Part XIV. Infrared spectra of 2-substituted pyridine 1-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 2-Methyl-4-nitropyridine N-oxide 97 5470-66-6 [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-Bromomethyl-4-nitropyridine-1-oxide: A Comparative Analysis of In-House Synthesis versus Commercial Procurement
For researchers and professionals in drug discovery and development, the accessibility and quality of key chemical intermediates are paramount. 2-Bromomethyl-4-nitropyridine-1-oxide is a versatile building block, prized for its reactive bromomethyl group and the electron-withdrawing nature of the nitropyridine N-oxide scaffold, making it a valuable precursor in the synthesis of novel pharmaceutical agents.[1][2] The decision to synthesize this reagent in-house versus purchasing from a commercial vendor is a critical one, with significant implications for project timelines, budget, and the integrity of experimental outcomes.
This guide provides an in-depth, objective comparison of these two sourcing strategies, grounded in experimental data and practical considerations. We will dissect a validated synthesis protocol, benchmark its yield and purity against commercially available alternatives, and offer a decision-making framework to guide your procurement choices.
Part 1: In-House Synthesis: A Hands-On Approach
Synthesizing this compound provides ultimate control over the material's quality and can be cost-effective for large-scale requirements. The most common synthetic routes involve the N-oxidation of the corresponding pyridine derivative. A reliable method is the oxidation of 2-bromo-4-nitropyridine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme
The N-oxidation of 2-bromo-4-nitropyridine proceeds as follows:
Caption: N-oxidation of 2-bromo-4-nitropyridine to form this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures and is designed for robust performance in a standard laboratory setting.[3]
Materials and Reagents:
-
2-bromo-4-nitropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-nitropyridine (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.1 M. Cool the solution to 0-5 °C using an ice bath.
-
Causality: Performing the reaction at a reduced temperature is crucial to control the exothermic nature of the oxidation and to minimize the formation of potential byproducts.
-
-
Addition of Oxidant: To the cooled solution, add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Using an excess of m-CPBA drives the reaction to completion. A slow, portion-wise addition prevents a rapid temperature increase.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM. Add deionized water to the residue, which will precipitate a large amount of white solids (a mixture of the product and m-chlorobenzoic acid).
-
Neutralization and Extraction: Adjust the pH of the aqueous mixture to ~8 using a saturated sodium bicarbonate solution to neutralize the acidic byproduct. Extract the aqueous layer multiple times with DCM.
-
Causality: This step removes the m-chlorobenzoic acid byproduct by converting it to its water-soluble sodium salt.
-
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system like chloroform-ethanol to achieve high purity.[4]
Experimental Workflow Diagram
Caption: Workflow for the in-house synthesis and purification of this compound.
Expected Yield and Purity
Based on literature reports, this synthetic protocol can achieve a yield of approximately 90% with a purity of around 98% after purification.[3] Purity should be rigorously assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the structure of the compound. Spectral data for this class of compounds are well-documented.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds by separating the main component from any residual starting materials or byproducts.[8]
Part 2: Commercial Procurement: The Off-the-Shelf Solution
Numerous chemical suppliers offer this compound, providing a convenient, time-saving alternative to in-house synthesis. However, purity levels and provided documentation can vary.
Commercial Supplier Specifications
The following table summarizes the typical specifications for this compound (CAS: 79078-31-2) from various commercial vendors.
| Supplier Category | CAS Number | Advertised Purity | Primary Analytical Method |
| Major Research Chemical Suppliers | 79078-31-2 | ≥97% to ≥98% | HPLC[1][9] |
| Specialized Chemical Providers | 79078-31-2 | Typically ≥98% | HPLC |
Note: This is a generalized summary. Researchers should always obtain the specific Certificate of Analysis (CoA) for the lot they are purchasing.[10][11]
Part 3: Head-to-Head Comparison: To Synthesize or to Source?
The choice between these two approaches depends on a careful evaluation of several key factors.
Data Summary: Synthesized vs. Commercial
| Parameter | In-House Synthesis | Commercial Sourcing | Key Considerations |
| Yield | ~90% (post-purification)[3] | 100% of purchased amount | Synthesis yield is subject to experimental variables. |
| Purity | ~98% (post-purification)[3] | Typically ≥97-98% (lot-specific)[1][9] | Commercial purity is guaranteed by the supplier's CoA. In-house purity requires rigorous analytical validation. |
| Time Investment | High (several days for synthesis, workup, and analysis) | Low (procurement and delivery time) | Project timelines are a critical factor. |
| Cost | Lower for large quantities (reagent costs) | Higher per-gram cost, especially for small quantities. | Cost-effectiveness of synthesis increases with scale. |
| Expertise Required | High (requires synthetic chemistry skills and equipment) | Low (basic chemical handling) | Availability of skilled personnel and appropriate facilities. |
Decision-Making Framework
This diagram outlines the logical process for deciding whether to synthesize or purchase the reagent.
Caption: Decision framework for sourcing this compound.
Conclusion and Senior Scientist Recommendations
The decision to synthesize or purchase this compound is not one-size-fits-all. It is a strategic choice that should align with your specific research needs and resources.
-
For early-stage research, methods development, or when working with small quantities under tight deadlines, purchasing from a reputable commercial supplier is the most logical and efficient path. The guaranteed purity and minimal time investment allow researchers to focus on their core objectives.
-
For large-scale campaigns, cost-reduction initiatives, or when a continuous supply is needed, developing an in-house synthesis protocol is highly advantageous. While the initial investment in time and resources is higher, the long-term cost savings and control over the supply chain are significant benefits.
Final Word of Advice: Regardless of the source, it is imperative to independently verify the identity and purity of this compound using appropriate analytical methods like NMR and HPLC before its use in any critical application. This self-validating step ensures the reliability and reproducibility of your experimental results.
References
- ChemicalBook. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis.
- IndiaMART. 2-Bromo-5-Methyl-4-Nitropyridine 1-Oxide, Purity: 98%.
- Chem-Impex. 2-Bromo-4-nitropyridine N-oxide.
- Matrix Fine Chemicals. 2-(BROMOMETHYL)-4-NITROPYRIDIN-1-IUM-1-OLATE | CAS 79078-31-2.
- ChemicalBook. 2-Bromo-4-nitropyridine 1-oxide | 52092-43-0.
- PubChem. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026.
- Thermo Fisher Scientific. 2-Bromo-4-nitropyridine N-oxide, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar.
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
- Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
- Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information.
- ChemicalBook. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR.
- Benchchem. Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
- Sigma-Aldrich. 2-BROMO-4-NITROPYRIDINE N-OXIDE AldrichCPR.
- Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
- Thermo Fisher Scientific. Certificate of analysis.
- Benchchem. A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach.
- Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR [m.chemicalbook.com]
- 7. chempap.org [chempap.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-4-nitropyridine N-oxide, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 10. 2-BROMO-4-NITROPYRIDINE N-OXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Technical Guide: Safe Handling & Logistics for 2-Bromomethyl-4-nitropyridine-1-oxide
Executive Hazard Analysis
Handling 2-Bromomethyl-4-nitropyridine-1-oxide requires a nuanced understanding of its "Dual-Function" hazard profile. It is not merely a toxic solid; it is a reactive intermediate designed to modify biological targets, which makes it equally dangerous to the handler.
-
Alkylating Potential (The Bromomethyl Moiety): Structurally analogous to benzyl bromide, the C-Br bond at the 2-position is highly susceptible to nucleophilic attack. Upon contact with biological tissue (skin, lungs, cornea), it alkylates DNA and proteins. Crucial Mechanism: Hydrolysis of this group releases Hydrogen Bromide (HBr), leading to delayed, deep-tissue chemical burns and lachrymatory effects.
-
Energetic Instability (The Nitro-N-Oxide Core): The combination of a nitro group (
) and a pyridine N-oxide moiety creates an electron-deficient, oxygen-rich scaffold. While stable at ambient temperatures, this compound has a lower decomposition threshold than standard pyridines. Operational Constraint: Avoid heating above 80°C without explicit calorimetric data (DSC), as rapid decomposition can release toxic nitrogen oxides ( ).
Hierarchy of Controls & PPE Matrix
Engineering controls are the primary defense. PPE is the redundancy layer.
Engineering Controls (Mandatory)
-
Primary Containment: All solid handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Dry, crystalline nitro-pyridines are prone to static buildup, leading to powder dispersal.
Personal Protective Equipment (PPE) Specifications[1][2]
The standard "lab coat and nitrile gloves" approach is insufficient for bromomethyl derivatives due to rapid permeation rates.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Layer 1) | Laminate Film (e.g., Silver Shield™ / Ansell Barrier™) | Critical: Standard nitrile degrades rapidly (<10 mins) against benzylic bromides. Laminate film provides >4 hours breakthrough time against alkylating agents. |
| Hand Protection (Layer 2) | 5 mil Nitrile (Disposable) | Worn over the laminate glove to provide dexterity and grip (laminate is slippery) and to contain minor surface contamination. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate. The lachrymatory nature means vapors/dust must be sealed away from the ocular mucosa to prevent HBr formation on the eye surface. |
| Respiratory | N95/P100 (If outside hood) | Only if weighing cannot be done in a hood. Otherwise, the hood sash is the primary respiratory barrier. |
| Body | Tyvek® Lab Coat (or Apron) | Cotton coats absorb alkylating agents, holding them against the skin. Non-woven Tyvek repels dust and liquids. |
Visualization: PPE Layering Strategy
Figure 1: The "Double-Glove" system is non-negotiable for alkylating agents. The inner laminate layer provides the chemical resistance, while the outer nitrile layer provides mechanical grip.
Operational Protocol: Handling & Synthesis
A. Weighing and Transfer[3]
-
Pre-Check: Verify fume hood flow rate is >100 fpm.
-
Setup: Place a disposable balance draft shield (or a secondary containment tray) inside the hood.
-
Anti-Static: Tare the weighing boat. Pass an anti-static gun over the boat and the stock bottle. Nitro-pyridine oxides are "fluffy" and static-prone.
-
Transfer: Use a plastic spatula (avoid metal if possible to prevent potential catalytic decomposition, though rare at room temp).
-
Clean: Wipe the balance area with a tissue soaked in 10% Sodium Thiosulfate (see Decontamination) immediately after weighing.
B. Reaction Monitoring
-
Solvent Choice: Avoid nucleophilic solvents (methanol, ethanol) unless solvolysis is intended. Use DCM, DMF, or Acetonitrile.
-
Temperature: Maintain reaction temperature <50°C. If heating is required, ensure a blast shield is in place due to the N-oxide thermal risk.
C. Emergency Spill Response
If a spill occurs (>500 mg), do not attempt to sweep dry. Dust generation is the primary risk.
Figure 2: Wet-method cleanup is essential to prevent inhalation of alkylating dust.
Decontamination & Disposal Logistics[4]
Never dispose of the active alkylating agent directly into the organic waste stream without quenching. This protects waste handlers downstream.
Chemical Quenching Protocol (The "Kill" Step)
The goal is to chemically destroy the reactive C-Br bond.
-
Reagent: 10% Sodium Thiosulfate (
) in water (or 50:50 water/ethanol if solubility is an issue). -
Mechanism:
-
Procedure:
-
Soak all contaminated glassware, spatulas, and weigh boats in the Thiosulfate bath for 24 hours .
-
Check pH (reaction may generate acid); neutralize with Sodium Bicarbonate if necessary.
-
The resulting solution is non-alkylating and can be disposed of via standard aqueous chemical waste streams (check local EHS regulations).
-
Solid Waste
-
Contaminated gloves and Tyvek sleeves must be double-bagged in clear polyethylene bags.
-
Label as: "Toxic Solid - Alkylating Agent - Contact Hazard."
References & Authority
-
National Institutes of Health (NIH) / PubChem. Pyridine-N-oxide Derivative Safety Profiles. PubChem Compound Summary. Link
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Principles applied to potent alkylating agents). Link
-
Ansell Chemical Protection Guide. Permeation Breakthrough Times for Alkyl Halides. (Source for Laminate vs. Nitrile data). Link
-
Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. (Standard reference for thiosulfate quenching protocols). Wiley-Interscience.
(Note: Always consult the specific SDS provided by your chemical supplier (e.g., Sigma-Aldrich, Combi-Blocks) as impurity profiles may alter specific melting points or stability data.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
